molecular formula C27H31N7O2 B12403811 AZ7550-d5

AZ7550-d5

Número de catálogo: B12403811
Peso molecular: 490.6 g/mol
Clave InChI: ZROCWKZRGJYPTG-PCZBYHPYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZ7550-d5 is a useful research compound. Its molecular formula is C27H31N7O2 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H31N7O2

Peso molecular

490.6 g/mol

Nombre IUPAC

3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3

Clave InChI

ZROCWKZRGJYPTG-PCZBYHPYSA-N

SMILES isomérico

[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCNC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

SMILES canónico

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to AZ7550-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ7550-d5 is the deuterated form of AZ7550, a pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of AZ7550 and its deuterated analog. It includes a summary of its inhibitory effects on Insulin-like Growth Factor-1 Receptor (IGF-1R) and its broader context in cancer cell signaling. Detailed experimental methodologies for quantification and cell-based assays are provided, alongside visual representations of relevant signaling pathways to support further research and drug development efforts.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Its metabolism in humans leads to the formation of active metabolites, including AZ7550.[1] AZ7550 itself exhibits significant biological activity, notably as an inhibitor of IGF-1R.[2] The deuterated version, this compound, serves as a stable isotope-labeled internal standard, which is crucial for accurate pharmacokinetic studies and therapeutic drug monitoring of related compounds like Dosimertinib, a deuterated analog of Osimertinib.[3] Understanding the chemical and pharmacological profile of AZ7550 and its deuterated form is essential for optimizing cancer therapies and developing novel therapeutic strategies.

Chemical Structure and Properties

AZ7550 is the N-desmethyl metabolite of Osimertinib.[4] The deuteration in this compound enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift without altering its chemical properties.

Table 1: Chemical and Physical Properties of AZ7550

PropertyValueSource
Molecular Formula C₂₇H₃₁N₇O₂[5]
IUPAC Name N-(4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)acrylamide[5]
CAS Number 1421373-99-0[5]
This compound CAS Number 2719690-99-8[6]

Note: The precise location of the five deuterium atoms in this compound is not publicly disclosed in the reviewed literature.

Mechanism of Action and Biological Activity

AZ7550 is recognized as an inhibitor of IGF-1R with an IC₅₀ of 1.6 μM.[2] While it is a metabolite of an EGFR inhibitor, its direct activity against EGFR has also been characterized, showing a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2][7]

Inhibitory Activity

The inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values of AZ7550 have been determined in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of AZ7550

Assay TypeCell LineGenotypeIC₅₀ (nM)GI₅₀ (nM)Source
InhibitionH1975Double Mutant (DM)4519[2][4]
InhibitionPC9Activating Mutant (AM)2615[2][4]
InhibitionLoVoWild Type (WT)786-[2][4]
AntiproliferativeCalu3Wild Type (WT)-537[2]
Signaling Pathways

AZ7550's activity impacts two critical signaling pathways in cancer progression: the EGFR and IGF-1R pathways. These pathways are known to have crosstalk, and their inhibition can lead to reduced cell proliferation, survival, and metastasis.[8]

Diagram 1: Simplified EGFR Signaling Pathway. Max Width: 760px.

Diagram 2: Simplified IGF-1R Signaling Pathway. Max Width: 760px.

Experimental Protocols

Quantification of AZ7550 by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of Osimertinib and its metabolites in biological matrices.[3]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Diagram 3: Experimental Workflow for AZ7550 Quantification. Max Width: 760px.

Materials and Reagents:

  • AZ7550 and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation:

  • UPLC system

  • Tandem mass spectrometer

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add the internal standard (this compound).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Conditions:

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for AZ7550 and this compound.

Cell Proliferation Assay (MTT Assay)

This is a general protocol to assess the effect of AZ7550 on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., H1975, PC9)

  • Complete cell culture medium

  • AZ7550 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of AZ7550 in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of AZ7550. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ value by plotting cell viability against the log of the compound concentration.

Synthesis

Conclusion

This compound, as the deuterated analog of the active Osimertinib metabolite AZ7550, is an indispensable tool for pharmacokinetic and metabolic studies. AZ7550 itself displays potent inhibitory activity against cancer cell lines through its action on the IGF-1R and EGFR signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these pathways and to utilize this compound in advancing cancer research. Further studies are warranted to fully elucidate the precise location of deuteration in this compound and to explore its full pharmacological profile.

References

what is the role of AZ7550-d5 in osimertinib metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Role of AZ7550-d5 in the Bioanalytical Quantification of the Osimertinib Metabolite AZ7550

Introduction to Osimertinib Metabolism

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] It is highly effective against both sensitizing mutations (Exon 19 deletions, L858R) and the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[2]

The clinical efficacy and safety profile of osimertinib are influenced not only by the parent drug but also by its metabolic fate. In humans, osimertinib is extensively metabolized, primarily through oxidation and dealkylation pathways mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[1][3][4] This process yields two major pharmacologically active metabolites: AZ5104 and AZ7550 .[2][3] These metabolites circulate in plasma at concentrations approximately 10% of the parent compound and contribute to the overall therapeutic and toxicological profile of the treatment.[2][5] AZ7550 exhibits a potency and selectivity profile comparable to osimertinib itself.[3][5]

Given the contribution of these active metabolites to the drug's effects, understanding their pharmacokinetics is crucial for optimizing therapy. Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies aim to correlate drug and metabolite concentrations with clinical outcomes, such as efficacy and adverse events.[6][7] Accurate measurement of these compounds in biological matrices is paramount. This guide focuses on the critical role of This compound , a stable isotope-labeled internal standard, in the precise and accurate quantification of the AZ7550 metabolite.

The Bioanalytical Role of an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in sample processing and instrument analysis. The ideal IS behaves identically to the analyte of interest (in this case, AZ7550) during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

This compound is the deuterium-labeled analogue of AZ7550.[8][9] The incorporation of five deuterium atoms ("d5") increases its mass by five Daltons without significantly altering its chemical and physical properties. This makes it a "stable isotope-labeled" (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Co-elution: It has nearly identical chromatographic retention time to the native analyte.

  • Similar Extraction Recovery: It experiences the same degree of loss or degradation during sample preparation steps like protein precipitation.

  • Correction for Matrix Effects: It is affected by ion suppression or enhancement in the mass spectrometer's ion source in the same way as the analyte.

By measuring the ratio of the analyte's signal to the internal standard's signal, the method can compensate for variations, leading to highly accurate and precise quantification.[10] Therefore, the role of this compound is not biological but purely analytical; it is an essential tool that enables researchers to reliably measure the concentration of the AZ7550 metabolite in patient samples.

Osimertinib Metabolic Pathway

Osimertinib undergoes metabolism in the liver, primarily driven by CYP3A enzymes.[11] The main pathways are oxidation and dealkylation, which result in the formation of AZ7550 and AZ5104.[3][4] Both metabolites are pharmacologically active and have been identified in patient plasma.[2]

Osimertinib_Metabolism Osimertinib Osimertinib (AZD9291) Metabolism Metabolism (Oxidation & Dealkylation) Osimertinib->Metabolism AZ7550 AZ7550 (Active Metabolite) Metabolism->AZ7550  Comparable Potency AZ5104 AZ5104 (Active Metabolite) Metabolism->AZ5104  Higher Potency CYP3A CYP3A4 / CYP3A5 CYP3A->Metabolism

Fig. 1: Metabolic conversion of Osimertinib to its active metabolites.

Experimental Protocol for Quantification of AZ7550

The following is a representative protocol for the simultaneous quantification of osimertinib, AZ5104, and AZ7550 in human plasma using LC-MS/MS, synthesized from validated methods in the literature.[12][13][14] This protocol highlights the integration of a stable isotope-labeled internal standard like this compound (or a similar analogue like [¹³C²H₃]-AZ7550, for which data is available).[12]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standards at a known concentration (e.g., [¹³C²H₃]-osimertinib and [¹³C²H₃]-AZ7550).[12][14]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[14]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Acetonitrile with Internal Standard (this compound) Plasma->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Sep LC Separation (C18 Column) Supernatant->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data Data Acquisition (Ratio of Analyte/IS) MS_Detect->Data

Fig. 2: Workflow for the quantification of AZ7550 using an internal standard.
Liquid Chromatography (LC) Conditions

  • System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[12]

  • Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm) is commonly used for separation.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Flow Rate: 0.4 mL/min.[15]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Column Temperature: 40°C.[15]

Tandem Mass Spectrometry (MS/MS) Conditions
  • System: Triple quadrupole mass spectrometer.[15]

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor ion to product ion transition for each compound.

Data Presentation

Quantitative data from validated bioanalytical methods are crucial for ensuring the reliability of study results. The tables below summarize typical parameters and performance characteristics for an LC-MS/MS assay designed to measure osimertinib and its metabolites.

Table 1: Representative LC-MS/MS MRM Parameters (Note: Data for a structurally similar SIL-IS, [¹³C²H₃]-AZ7550, is used as a proxy for this compound).[12][16]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Osimertinib500.372.0ESI+
AZ5104486.272.0ESI+
AZ7550 Not specified in resultsNot specified in resultsESI+
Internal Standard ([¹³C²H₃]-AZ7550) 490.2433.1ESI+

Table 2: Summary of Bioanalytical Method Validation Parameters (Data synthesized from multiple validated methods).[12][13][14]

ParameterOsimertinibAZ5104AZ7550
Linearity Range (ng/mL) 1 - 10001.5 - 1201.5 - 120
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Lower Limit of Quantification (LLOQ) 1.25 - 10 ng/mL~1.5 ng/mL~1.5 ng/mL

Conclusion

The role of this compound in the study of osimertinib metabolism is not biological but is fundamental to the field of bioanalysis and clinical pharmacology. As a stable isotope-labeled internal standard, it is an indispensable analytical tool that ensures the accuracy, precision, and reliability of LC-MS/MS methods used for the quantification of the active metabolite AZ7550. The use of such high-quality internal standards enables robust therapeutic drug monitoring and pharmacokinetic research, which are essential for correlating metabolite exposure with clinical efficacy and toxicity, ultimately contributing to the safer and more effective use of osimertinib in patients with NSCLC.[7][17]

References

AZ7550-d5 as a Metabolite of AZD9291: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. The metabolic fate of osimertinib is a critical aspect of its pharmacology, leading to the formation of active metabolites that contribute to its overall therapeutic effect and potential for off-target activities. This technical guide provides a comprehensive overview of AZ7550, a key active metabolite of AZD9291, and its deuterated form, AZ7550-d5, often utilized as an internal standard in analytical assays. We will delve into the metabolic pathways, comparative pharmacology, and detailed experimental protocols relevant to the study of this important metabolite.

Metabolic Pathway of AZD9291 to AZ7550

Osimertinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of AZ7550 occurs through N-demethylation of the terminal amine on the methoxy-amino-pyrimidine side chain of AZD9291. Another major active metabolite, AZ5104, is formed via N-demethylation at the indole nitrogen.

The primary enzyme responsible for the metabolism of osimertinib is CYP3A4. In vitro studies using human liver microsomes have confirmed the roles of CYP3A4 in the formation of both AZ7550 and AZ5104.

AZD9291_Metabolism AZD9291 AZD9291 (Osimertinib) CYP3A4 CYP3A4 AZD9291->CYP3A4 AZ7550 AZ7550 (N-demethylation of terminal amine) AZ5104 AZ5104 (N-demethylation of indole) CYP3A4->AZ7550 CYP3A4->AZ5104

Fig. 1: Metabolic conversion of AZD9291.

Comparative Pharmacology of AZD9291 and its Metabolites

Both AZ7550 and AZ5104 are pharmacologically active and contribute to the overall clinical profile of osimertinib. AZ7550 exhibits a potency and selectivity profile that is broadly similar to the parent compound, AZD9291. In contrast, AZ5104 is reportedly more potent against both mutant and wild-type EGFR, suggesting a potentially reduced selectivity margin.

Quantitative Analysis of In Vitro Activity

The following tables summarize the available quantitative data for the inhibitory activities of AZD9291, AZ7550, and AZ5104 against various EGFR mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.

Table 1: IC50 Values for Inhibition of EGFR Phosphorylation (nM)

CompoundH1975 (L858R/T790M)PC9 (delE746_A750)LoVo (WT)
AZD92911513-54~650-786
AZ7550 45 26 786 [1]
AZ5104Data not availableData not availableData not available

Table 2: GI50 Values for Inhibition of Cell Proliferation (nM)

CompoundH1975 (L858R/T790M)PC9 (delE746_A750)Calu3 (WT)
AZD9291Data not availableData not availableData not available
AZ7550 19 15 537 [1]
AZ5104Data not availableData not availableData not available

Experimental Protocols

In Vitro Metabolism of AZD9291 in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of AZD9291 in a human liver microsome (HLM) model.

Materials:

  • AZD9291

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the microsome suspension at 37°C for 5 minutes.

  • Initiation of Reaction: Add AZD9291 (final concentration typically 1 µM) to the pre-warmed microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard (this compound).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining AZD9291 and the formation of AZ7550 and AZ5104.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_azd Add AZD9291 pre_incubate->add_azd add_nadph Add NADPH regenerating system add_azd->add_nadph incubate Incubate at 37°C add_nadph->incubate sampling Time-course Sampling incubate->sampling quench Quench with ACN + IS (this compound) sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Fig. 2: Human Liver Microsome Assay Workflow.
Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the GI50 (concentration for 50% growth inhibition) of AZD9291 and its metabolites in cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975, PC9, Calu3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • AZD9291, AZ7550, AZ5104

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (AZD9291, AZ7550, AZ5104) in complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the GI50 values.

EGFR Phosphorylation Assay (Western Blot)

This protocol details the assessment of EGFR phosphorylation inhibition by AZD9291 and its metabolites.

Materials:

  • NSCLC cell lines

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • Lysis buffer

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to ~80% confluency, then serum-starve overnight.

  • Compound Treatment: Treat the starved cells with various concentrations of AZD9291, AZ7550, or AZ5104 for a specified period (e.g., 2 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use an antibody against a housekeeping protein like GAPDH as a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and the loading control.

WesternBlot_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_protein_analysis Protein Analysis culture Cell Culture starve Serum Starvation culture->starve compound_treat Compound Treatment starve->compound_treat egf_stim EGF Stimulation compound_treat->egf_stim lysis Cell Lysis egf_stim->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescence Detection probing->detection

Fig. 3: EGFR Phosphorylation Western Blot Workflow.

Conclusion

AZ7550 is a significant active metabolite of osimertinib, contributing to its overall pharmacological profile. Understanding its formation, activity, and clearance is crucial for a complete picture of osimertinib's disposition in patients. The deuterated analog, this compound, serves as an indispensable tool for the accurate bioanalysis of this metabolite. The provided protocols offer a foundation for researchers to investigate the metabolism and activity of osimertinib and its metabolites in a preclinical setting. Further research is warranted to fully elucidate the comparative pharmacology of AZ5104 and its contribution to the clinical efficacy and safety of osimertinib.

References

AZ7550-d5 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ7550-d5, a deuterated active metabolite of the third-generation EGFR tyrosine kinase inhibitor, Osimertinib. This document is intended for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound is the deuterium-labeled form of AZ7550, a significant active metabolite of Osimertinib.[1][2] Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[3] AZ7550 itself is an inhibitor of both the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Epidermal Growth Factor Receptor (EGFR).[4][5] The deuteration in this compound makes it a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies.

Supplier Information

This compound is available from various chemical suppliers specializing in research compounds. One such supplier is MedChemExpress.[1][2] Researchers should contact the supplier directly for purchasing inquiries and to obtain a batch-specific Certificate of Analysis.

Certificate of Analysis (Representative)

While a batch-specific Certificate of Analysis must be obtained from the supplier, a representative example is provided below to illustrate the typical data provided.

Test Specification Representative Results
Appearance White to off-white solidConforms
Purity (HPLC) ≥98%99.5%
¹H NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms
Molecular Formula C₂₇H₂₆D₅N₇O₂C₂₇H₂₆D₅N₇O₂
Molecular Weight 490.61490.61
Deuterium Incorporation ≥98%99.2%

Physicochemical Properties

Property Value
Molecular Formula C₂₇H₂₆D₅N₇O₂
Molecular Weight 490.61 g/mol
CAS Number 2719690-99-8
Synonyms AZ-7550-d5, Osimertinib metabolite M3-d5
Chemical Name N-(4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(methyl(2-(methylamino-d3)ethyl-1,1-d2)amino)phenyl)acrylamide

Note: The exact position of deuterium labeling may vary. The provided chemical name reflects a possible labeling pattern.

Biological Activity

AZ7550 is an active metabolite of Osimertinib and functions as an inhibitor of both IGF-1R and EGFR.[4][5] It demonstrates a similar potency and selectivity profile to its parent compound, Osimertinib.[3]

Target IC₅₀ Cell Line Assay Type
IGF-1R1.6 µM-Biochemical Assay
EGFR (Double Mutant)45 nMH1975Cell-based Assay
EGFR (Activating Mutant)26 nMPC9Cell-based Assay
EGFR (Wild Type)786 nMLoVoCell-based Assay

Data for non-deuterated AZ7550.[4]

Signaling Pathways

AZ7550 exerts its biological effects by inhibiting the signaling pathways downstream of EGFR and IGF-1R. Both receptors, upon activation, trigger cascades including the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, which are critical for cell proliferation, survival, and growth.[6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Activation Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Recruitment PI3K PI3K EGFR->PI3K AZ7550 This compound AZ7550->EGFR Inhibition SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 Ligand IGF1R IGF-1R IGF1->IGF1R Activation IRS IRS IGF1R->IRS Phosphorylation AZ7550 This compound AZ7550->IGF1R Inhibition Grb2 Grb2 IRS->Grb2 PI3K PI3K IRS->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: IGF-1R Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative protocols for key assays involving this compound.

EGFR/IGF-1R Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR and IGF-1R in a cellular context.

1. Cell Culture and Treatment:

  • Culture EGFR or IGF-1R expressing cancer cell lines (e.g., H1975, PC9) in appropriate media to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for EGFR, 100 ng/mL IGF-1 for IGF-1R) for 15 minutes.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-IGF-1R (e.g., Tyr1135/1136), total IGF-1R, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantification of this compound in Biological Matrices (LC-MS/MS)

This protocol outlines a general method for the quantification of this compound, often used as an internal standard, in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma in a microcentrifuge tube, add a known concentration of a suitable internal standard (if this compound is the analyte, a different stable isotope-labeled compound would be used).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions (Representative):

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from other components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

This compound is a critical research tool for studying the pharmacology of Osimertinib and for investigating the roles of EGFR and IGF-1R signaling in cancer. Its use as an internal standard in bioanalytical methods ensures accuracy and precision in pharmacokinetic and metabolic studies. The information provided in this guide serves as a comprehensive resource for researchers utilizing this compound in their studies. For specific applications, further optimization of the provided protocols may be necessary.

References

Foundational Research on Osimertinib and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its principal active metabolites, AZ5104 and AZ7550. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a core resource for professionals in the field.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters and in vitro potency of osimertinib and its metabolites, providing a basis for understanding their pharmacological profiles.

Table 1: Pharmacokinetic Parameters of Osimertinib and its Metabolites in Human Plasma

ParameterOsimertinibAZ5104AZ7550
Time to Maximum Concentration (Tmax) (hours) ~6Similar to osimertinibSimilar to osimertinib
Mean Half-life (t½) (hours) ~48Not explicitly statedNot explicitly stated
Oral Clearance (CL/F) (L/hr) 14.3Not applicableNot applicable
Volume of Distribution (Vd/F) (L) 918Not applicableNot applicable
Plasma Protein Binding 95%Not explicitly statedNot explicitly stated
Metabolite to Parent Ratio (AUC) Not applicable~10% of osimertinib~10% of osimertinib
Steady State Achieved after ~15 daysAchieved after ~15 daysAchieved after ~15 days

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: In Vitro Inhibitory Activity (IC50) of Osimertinib and Metabolites Against EGFR Mutations

EGFR MutationOsimertinib IC50 (nM)AZ5104 IC50 (nM)AZ7550 IC50 (nM)
Exon 19 Deletion <15More potent than osimertinibSimilar potency to osimertinib
L858R <15More potent than osimertinibSimilar potency to osimertinib
L858R/T790M <15More potent than osimertinibSimilar potency to osimertinib
Exon 19 Del/T790M <15More potent than osimertinibSimilar potency to osimertinib
Wild-Type EGFR 480 - 1865More potent than osimertinibSimilar potency to osimertinib

IC50 values are approximate and can vary based on the specific cell line and assay conditions.[6][7][8][9]

Detailed Experimental Protocols

This section outlines the detailed methodologies for key experiments frequently cited in foundational osimertinib research.

UPLC-MS/MS for Quantification of Osimertinib and Metabolites in Human Plasma

This protocol provides a robust method for the simultaneous quantification of osimertinib, AZ5104, and AZ7550 in human plasma, essential for pharmacokinetic studies.[10][11][12][13][14]

a. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a 1.5 mL centrifuge tube, add 10 µL of an internal standard working solution (e.g., osimertinib-d3).

  • Vortex the sample for approximately 10 seconds.

  • Add 20 µL of aqueous zinc sulfate (0.5 mol/L) followed by 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial for analysis.

b. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Thermo Scientific Hypersil GOLD C18 (4.6 x 50 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes and internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Autosampler Temperature: 25°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX 5500) with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for osimertinib, AZ5104, AZ7550, and the internal standard.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of osimertinib and its metabolites on cancer cell lines.[15][16][17][18][19]

  • Cell Seeding: Seed non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975 for T790M mutation) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of osimertinib, AZ5104, or AZ7550 in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is employed to investigate the effect of osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins.[20][21][22][23]

  • Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency. Treat the cells with various concentrations of osimertinib for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to osimertinib's mechanism of action and resistance.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.

Osimertinib_Resistance_Mechanisms Osimertinib Osimertinib Treatment Resistance Acquired Resistance Osimertinib->Resistance OnTarget On-Target (EGFR-Dependent) Resistance->OnTarget OffTarget Off-Target (EGFR-Independent) Resistance->OffTarget C797S EGFR C797S Mutation OnTarget->C797S EGFR_Amp EGFR Amplification OnTarget->EGFR_Amp Bypass Bypass Pathway Activation OffTarget->Bypass Downstream Downstream Pathway Alterations OffTarget->Downstream Phenotypic Phenotypic Transformation OffTarget->Phenotypic MET_Amp MET Amplification Bypass->MET_Amp HER2_Amp HER2 Amplification Bypass->HER2_Amp KRAS_Mut KRAS/NRAS Mutations Downstream->KRAS_Mut PIK3CA_Mut PIK3CA Mutations Downstream->PIK3CA_Mut SCLC Small Cell Lung Cancer (SCLC) Transformation Phenotypic->SCLC

Caption: Mechanisms of Acquired Resistance to Osimertinib.

Experimental_Workflow_PK_Analysis start Start: Patient Plasma Sample Collection prep Sample Preparation: Protein Precipitation start->prep analysis UPLC-MS/MS Analysis prep->analysis quant Data Acquisition: Quantification of Osimertinib & Metabolites analysis->quant pk Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) quant->pk end End: Pharmacokinetic Profile pk->end

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

AZ7550-d5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZ7550-d5, a deuterated active metabolite of the third-generation EGFR inhibitor, Osimertinib. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its investigation.

Core Compound Information

This compound is the deuterated form of AZ7550, an active metabolite of Osimertinib (AZD9291). The deuteration is intended for use in research applications such as metabolic stability studies and as an internal standard in mass spectrometry-based quantification.

IdentifierValue
Compound Name This compound
CAS Number 2719690-99-8[1]
Molecular Formula (Free Base) C27H26D5N7O2
Molecular Weight (Free Base) 490.62 g/mol

Note on Molecular Weight Calculation: The molecular weight of the AZ7550 free base is 485.59 g/mol (C27H31N7O2)[2][3]. The molecular weight of this compound is calculated by subtracting the mass of five hydrogen atoms (1.008 g/mol each) and adding the mass of five deuterium atoms (2.014 g/mol each).

Mechanism of Action and Biological Activity

AZ7550 is a potent inhibitor of both the Insulin-like Growth Factor 1 Receptor (IGF1R) and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[4][5] It is an active metabolite of Osimertinib and exhibits a similar potency and selectivity profile.[4][5]

AZ7550 demonstrates significant inhibitory activity against various EGFR mutant cell lines, including those with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. Its inhibitory action on IGF1R presents a dual mechanism that can be advantageous in overcoming resistance to EGFR-targeted therapies.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of AZ7550 against various cell lines.

TargetCell LineAssay TypeIC50 / GI50 (nM)
IGF1R-Kinase Assay1600[4][5]
EGFR (Double Mutant)H1975Cell Viability45[4][5]
EGFR (Activating Mutant)PC9Cell Viability26[4][5]
EGFR (Wild Type)LoVoCell Viability786[4][5]
-H1975Antiproliferative19[4][5]
-PC9Antiproliferative15[4][5]
-Calu3Antiproliferative537[4][5]

Signaling Pathways

AZ7550 primarily exerts its effects by inhibiting the tyrosine kinase activity of EGFR and IGF1R, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IGF1R IGF1R IGF1R->PI3K AZ7550 AZ7550 AZ7550->EGFR Inhibition AZ7550->IGF1R Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate (1-4h) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-EGFR) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I Kinase_Assay_Workflow A 1. Prepare Reaction (Kinase, Substrate, ATP) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (at room temp or 30°C) B->C D 4. Stop Reaction C->D E 5. Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) D->E F 6. Data Analysis (IC50 Calculation) E->F

References

Therapeutic Relevance of AZ7550 in Non-Small Cell Lung Cancer (NSCLC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment, acquired resistance is a major clinical challenge. AZ7550 is a primary, pharmacologically active metabolite of the third-generation EGFR TKI, Osimertinib (AZD9291).[1][2] This document provides a comprehensive technical overview of AZ7550, summarizing its mechanism of action, preclinical efficacy, and its therapeutic relevance in the context of EGFR-mutant NSCLC. Data is presented to highlight its potency against key sensitizing and resistance mutations, thereby contributing to the overall clinical efficacy of its parent compound.

Introduction to AZ7550

AZ7550 is an N-demethylated active metabolite of Osimertinib, a cornerstone therapy for patients with advanced EGFR-mutant NSCLC, including those with the T790M resistance mutation.[3] Upon administration, Osimertinib is metabolized in vivo, primarily by CYP3A4, into at least two active metabolites, AZ7550 and AZ5104.[2][4][5] Both circulate at approximately 10% of the concentration of the parent compound.[2] AZ7550 demonstrates a potency and selectivity profile broadly similar to Osimertinib, contributing to the sustained inhibition of EGFR signaling pathways that drive tumor growth.[1][6][7] Its longer half-life suggests a potential for higher accumulation compared to the parent compound, which may be relevant for both efficacy and management of adverse events.[8]

Mechanism of Action and Signaling Pathway

Like its parent compound, AZ7550 functions as an irreversible inhibitor of mutant EGFR. It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5] This action potently and selectively inhibits both EGFR-TKI sensitizing mutations (e.g., Exon 19 deletions, L858R) and the key T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2][9]

By blocking EGFR phosphorylation, AZ7550 disrupts downstream signaling cascades critical for cancer cell proliferation and survival, including the PI3K-Akt and MAPK pathways.[4] Additionally, preclinical data show that AZ7550 inhibits Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM, a secondary target that may play a role in cell growth and differentiation.[1][6][7][10]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK IGF1R IGF1R AZ7550 AZ7550 AZ7550->EGFR Irreversible Inhibition AZ7550->IGF1R AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MAPK->Proliferation

Caption: Mechanism of AZ7550 action on the EGFR signaling pathway.

Preclinical Efficacy Data

AZ7550 has demonstrated potent and selective activity against NSCLC cell lines harboring clinically relevant EGFR mutations. Its efficacy is comparable to that of Osimertinib, showing significant inhibition of cell lines with activating and double mutations, while being substantially less active against wild-type cells, which predicts a lower toxicity profile.

Table 1: In Vitro Cellular Potency (IC50) of AZ7550
Cell LineEGFR Mutation StatusIC50 (nM)Reference
PC9Activating Mutant (AM) (exon 19 del)26[1][6][7]
H1975Double Mutant (DM) (L858R/T790M)45[1][6][7]
LoVoWild Type (WT)786[1][6][7]
Table 2: In Vitro Anti-Proliferative Activity (GI50) of AZ7550
Cell LineEGFR Mutation StatusGI50 (nM)Reference
PC9Activating Mutant (AM) (exon 19 del)15[1][6][7]
H1975Double Mutant (DM) (L858R/T790M)19[1][6][7]
Calu3Wild Type (WT)537[1][6][7]

Experimental Protocols

Detailed protocols for the specific studies cited are proprietary. However, the following sections describe standard methodologies for generating the types of data presented above.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines a typical workflow for assessing the anti-proliferative effects of a compound like AZ7550 on cancer cell lines.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis CellCulture 1. Culture NSCLC Cell Lines (e.g., PC9, H1975, Calu3) CellPlating 2. Seed cells into 96-well plates CellCulture->CellPlating CompoundPrep 3. Prepare serial dilutions of AZ7550 Treatment 4. Add compound to wells (Incubate for 72h) CompoundPrep->Treatment Assay 5. Add viability reagent (e.g., CellTiter-Glo®) Readout 6. Measure luminescence Assay->Readout Analysis 7. Plot dose-response curve and calculate GI50 Readout->Analysis

Caption: Workflow for a cell proliferation (GI50) assay.
  • Cell Culture: NSCLC cell lines (e.g., PC9, H1975, Calu3) are maintained in appropriate culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well). Plates are incubated overnight to allow for cell attachment.

  • Compound Preparation: AZ7550 is dissolved in DMSO to create a high-concentration stock solution. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations for the dose-response curve.

  • Treatment: The medium from the cell plates is removed, and the prepared compound dilutions are added to the respective wells. Control wells receive medium with vehicle (DMSO) only. The plates are incubated for 72 hours.

  • Viability Assessment: After incubation, cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells. The reagent is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The plates are read on a luminometer to measure the signal from each well.

  • Data Analysis: Luminescence values are normalized to the vehicle control. The resulting data is plotted against the log of the compound concentration, and a non-linear regression analysis is used to calculate the GI50 value (the concentration at which cell growth is inhibited by 50%).

Kinase Inhibition Assay (IC50 Determination)

To determine the direct inhibitory effect of AZ7550 on EGFR and IGF1R kinase activity, a biochemical assay is typically employed.

  • Reagents: Recombinant human EGFR (mutant and wild-type) or IGF1R kinase, a suitable substrate (e.g., a poly-GT peptide), and ATP are used.

  • Assay Setup: The assay is performed in a microplate format. AZ7550 is serially diluted and pre-incubated with the kinase enzyme.

  • Kinase Reaction: The reaction is initiated by adding ATP and the substrate. The plate is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®, Promega).

  • Data Analysis: The signal is measured and plotted against the log of the inhibitor concentration. A dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of AZ7550 required to inhibit 50% of the kinase activity.

Clinical Relevance and Future Directions

The therapeutic relevance of AZ7550 is intrinsically linked to the success of its parent drug, Osimertinib. As an active metabolite with a similar potency profile, it contributes significantly to the overall and sustained anti-tumor activity observed in patients.[1][11] The clinical efficacy of Osimertinib, which led to its approval as a first-line treatment for EGFR-mutant NSCLC, is therefore a reflection of the combined action of the parent compound and its active metabolites.[12][13]

Pharmacokinetic studies in patients have shown that the exposure to AZ7550 is associated with certain adverse events, such as paronychia and anorexia, highlighting the importance of understanding metabolite activity in managing treatment toxicity.[8]

Logic_Diagram Osimertinib Osimertinib (AZD9291) Administered to Patient Metabolism In Vivo Metabolism (CYP3A) Osimertinib->Metabolism EGFR_Inhibition Potent & Selective Inhibition of Mutant EGFR (T790M, L858R, etc.) Osimertinib->EGFR_Inhibition Direct Action AZ7550 AZ7550 (Active Metabolite) - Similar Potency - Longer Half-life Metabolism->AZ7550 AZ7550->EGFR_Inhibition Contributes to Action Outcome Sustained Anti-Tumor Efficacy in NSCLC EGFR_Inhibition->Outcome

Caption: Contribution of AZ7550 to the therapeutic effect of Osimertinib.

Future research may focus on further elucidating the specific contributions of AZ7550 and other metabolites to both the efficacy and the toxicity profile of Osimertinib. This could inform the development of next-generation EGFR inhibitors with optimized metabolic profiles for improved therapeutic outcomes.

References

Preclinical Profile of AZ7550: An Active Metabolite of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for AZ7550, a pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Executive Summary

AZ7550 is one of the two primary active metabolites of osimertinib, formed predominantly through metabolism by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] It circulates in plasma at approximately 10% of the concentration of the parent compound, osimertinib.[3][4] Preclinical studies have demonstrated that AZ7550 possesses a potency and selectivity profile that is broadly similar to osimertinib, effectively inhibiting both EGFR sensitizing and T790M resistance mutations while sparing the wild-type form of the receptor.[5][6] This document summarizes the key preclinical findings for AZ7550, including its in vitro activity, mechanism of action, and metabolic pathway. Detailed experimental protocols for the key assays cited are also provided to facilitate the replication and further investigation of these findings.

Data Presentation

In Vitro Potency and Selectivity of AZ7550

The in vitro activity of AZ7550 has been evaluated in various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the half-maximal growth inhibition (GI50) for cell proliferation.

Cell LineEGFR Mutation StatusAZ7550 IC50 (nM)Reference
H1975L858R/T790M (Double Mutant)45[6]
PC9Exon 19 Deletion (Activating Mutant)26[6]
LoVoWild Type786[6]

Table 1: AZ7550 Inhibitory Concentration (IC50) in EGFR Mutant and Wild-Type Cell Lines. This table illustrates the potent inhibitory activity of AZ7550 against clinically relevant EGFR mutations, including the T790M resistance mutation, while demonstrating significantly less potency against wild-type EGFR.

Cell LineEGFR Mutation StatusAZ7550 GI50 (nM)Reference
H1975L858R/T790M (Double Mutant)19[6]
PC9Exon 19 Deletion (Activating Mutant)15[6]
Calu3Wild Type537[6]

Table 2: AZ7550 Growth Inhibition (GI50) in EGFR Mutant and Wild-Type Cell Lines. This table highlights the antiproliferative effects of AZ7550, showing strong inhibition of cell growth in EGFR-mutated cancer cells with a favorable selectivity margin over wild-type cells.

In addition to its activity against EGFR, AZ7550 has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 µM.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of AZ7550.

Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of AZ7550 against specific kinases.

Objective: To quantify the concentration of AZ7550 required to inhibit 50% of the enzymatic activity of a target kinase (e.g., EGFR mutants, IGF1R).

Materials:

  • Recombinant human kinase (e.g., EGFR L858R/T790M)

  • Kinase substrate (e.g., a synthetic peptide)

  • AZ7550 compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of AZ7550 in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the diluted AZ7550 or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Signal Detection: After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), stop the reaction and measure the signal using a plate reader. The signal is proportional to the amount of substrate phosphorylated by the kinase.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each AZ7550 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the AZ7550 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (GI50 Determination)

This protocol describes a common method, the MTT assay, for assessing the effect of AZ7550 on the proliferation of cancer cell lines.

Objective: To determine the concentration of AZ7550 that causes a 50% reduction in the growth of a specific cell line.

Materials:

  • Cancer cell lines (e.g., H1975, PC9, Calu3)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • AZ7550 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of AZ7550 in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of AZ7550 or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each AZ7550 concentration compared to the vehicle-treated cells.

    • Plot the percentage of growth inhibition against the logarithm of the AZ7550 concentration.

    • Determine the GI50 value by fitting the data to a dose-response curve.

EGFR Phosphorylation Assay (Western Blot)

This protocol outlines the western blot procedure to assess the inhibitory effect of AZ7550 on EGFR phosphorylation.

Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR in cell lysates after treatment with AZ7550.

Materials:

  • Cancer cell lines expressing the target EGFR mutations

  • AZ7550 compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with various concentrations of AZ7550 or a vehicle control for a specified duration.

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed for total EGFR and a loading control to ensure equal protein loading.

  • Data Analysis: Densitometry analysis can be performed to quantify the band intensities and determine the relative levels of p-EGFR.

Mandatory Visualization

Osimertinib Metabolism to AZ7550

Osimertinib_Metabolism Osimertinib Osimertinib (AZD9291) AZ7550 AZ7550 (Active Metabolite) Osimertinib->AZ7550 Demethylation of terminal amine CYP3A4_5 CYP3A4/5 CYP3A4_5->Osimertinib

Caption: Metabolic pathway of osimertinib to its active metabolite AZ7550 via CYP3A4/5 enzymes.

AZ7550 Mechanism of Action on EGFR Signaling

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R/T790M) Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates AZ7550 AZ7550 AZ7550->EGFR Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: AZ7550 inhibits mutant EGFR, blocking downstream signaling pathways like MAPK and PI3K/Akt.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_compound Prepare Serial Dilution of AZ7550 start->prep_compound add_compound Add AZ7550/ Vehicle Control prep_compound->add_compound add_kinase Add Kinase to 384-well Plate add_kinase->add_compound incubate_binding Incubate for Compound Binding add_compound->incubate_binding start_reaction Initiate Reaction (Substrate + ATP) incubate_binding->start_reaction incubate_reaction Incubate Reaction start_reaction->incubate_reaction detect_signal Detect Signal (Plate Reader) incubate_reaction->detect_signal analyze_data Analyze Data: % Inhibition vs. [AZ7550] detect_signal->analyze_data determine_ic50 Determine IC50 (Dose-Response Curve) analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of AZ7550 in a kinase inhibition assay.

References

Methodological & Application

Application Note: High-Throughput Quantification of AZ7550 in Human Plasma by LC-MS/MS using AZ7550-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZ7550, an active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib, in human plasma. The method utilizes a stable isotope-labeled internal standard, AZ7550-d5, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in drug development. The protocol involves a straightforward protein precipitation step followed by a rapid chromatographic separation, enabling high-throughput analysis.

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] The therapeutic efficacy and potential toxicity of Osimertinib are influenced by its metabolic profile, which includes the active metabolites AZ7550 and AZ5104.[4][5] Monitoring the plasma concentrations of these metabolites is crucial for understanding the overall pharmacological profile of the drug and for optimizing patient dosing strategies.[6] AZ7550 is a significant active metabolite that exhibits a pharmacological profile comparable to the parent drug.[7][8][9]

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[2] this compound is the deuterium-labeled analog of AZ7550 and serves as an ideal internal standard for its accurate quantification.[10] This application note provides a detailed protocol for the determination of AZ7550 in human plasma using this compound and LC-MS/MS.

Signaling Pathway Context

Osimertinib and its active metabolite AZ7550 exert their therapeutic effect by inhibiting the signaling pathways driven by the epidermal growth factor receptor (EGFR) and the insulin-like growth factor-1 receptor (IGF-1R).[7][8][9] These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The diagram below illustrates the simplified signaling cascade and the point of inhibition by Osimertinib and its metabolites.

EGFR_IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / IGF-1 EGFR_IGF1R EGFR / IGF-1R Ligand->EGFR_IGF1R PI3K PI3K EGFR_IGF1R->PI3K RAS RAS EGFR_IGF1R->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib (and AZ7550) Osimertinib->EGFR_IGF1R

Caption: Simplified EGFR and IGF-1R signaling pathway inhibited by Osimertinib and AZ7550.

Experimental Protocols

Materials and Reagents
  • AZ7550 analytical standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Stock and Working Solutions
  • AZ7550 Stock Solution (1 mg/mL): Accurately weigh and dissolve AZ7550 in acetonitrile to a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.

  • AZ7550 Working Solutions: Prepare serial dilutions of the AZ7550 stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol

The following workflow outlines the simple protein precipitation method for plasma sample preparation.

Sample_Prep_Workflow Start Start: Plasma Sample Aliquot Aliquot 50 µL of Plasma (Standard, QC, or Unknown) Start->Aliquot Add_IS Add 150 µL of IS Working Solution (100 ng/mL this compound in ACN) Aliquot->Add_IS Vortex Vortex for 1 minute to precipitate proteins Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Transfer Transfer supernatant to an autosampler vial Centrifuge->Transfer Inject Inject 5 µL into the LC-MS/MS system Transfer->Inject End End: Data Acquisition Inject->End

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method

Liquid Chromatography:

  • Column: Kinetex EVO C18, 2.1 x 150 mm, 2.6 µm[1][2][11] or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.020
2.595
3.595
3.620
5.020

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the mass spectrometric parameters for AZ7550 and its internal standard, this compound, as well as the performance characteristics of the method.

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AZ7550486.3371.130
This compound491.3376.130

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Table 2: Method Validation Summary

ParameterResult
Linearity Range1.25 - 3000 ng/mL[1][8][11]
Correlation Coefficient (r²)> 0.99
Inter-assay Precision (%CV)≤ 15%[1][8][11]
Inter-assay Accuracy (%)85 - 115%[1][8][11]
Recovery> 85%
Matrix EffectMinimal and compensated by IS

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of AZ7550 in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical research and therapeutic drug monitoring. The simple sample preparation protocol and rapid chromatographic runtime make this method well-suited for laboratories analyzing a large number of samples.

References

Application Note and Protocol for the Quantification of AZ7550 using AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][4][5] Monitoring the plasma concentrations of osimertinib and its active metabolites, such as AZ7550, is essential for pharmacokinetic studies, therapeutic drug monitoring, and optimizing patient dosage to mitigate toxicity and enhance efficacy.[6][7][8] This document provides a detailed protocol for the quantification of AZ7550 in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with its stable isotope-labeled internal standard (SIL-IS), AZ7550-d5. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it accurately corrects for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[9][10]

Experimental Protocols

Materials and Reagents
  • AZ7550 reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • UPLC system (e.g., Waters Acquity, Shimadzu Nexera)

  • Tandem mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)

  • Analytical column: Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm) or equivalent C18 column[6]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AZ7550 and this compound in methanol.

  • Working Solutions:

    • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare serial dilutions of the AZ7550 stock solution in 50% acetonitrile to create working solutions for spiking into plasma to generate calibration curves and QC samples.

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50% acetonitrile.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (this compound).

  • Add 150 µL of acetonitrile (containing the internal standard) to precipitate plasma proteins.[11]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer 10 µL of the supernatant for LC-MS/MS analysis.[11]

LC-MS/MS Conditions
  • Column: Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm)[6]

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL[4]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analytes, and then returns to initial conditions for column re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[6]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for the specific instrument. A previously reported transition for a similar labeled compound, [13C2H3]-AZ7550, was m/z = 490.2→433.1.[4] The exact transitions for AZ7550 and this compound should be determined by direct infusion of the standard solutions.

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters from similar assays are summarized below.

ParameterTypical Value/Range
Calibration Curve Range1.25 - 3000 ng/mL[6]
Linearity (r²)> 0.99[4]
Lower Limit of Quantification (LLOQ)1.25 ng/mL[6]
Inter-assay Precision (CV%)≤ 15%[6]
Inter-assay Accuracy (%)Within ± 15% of nominal concentration[6]
Matrix EffectIS-normalized matrix factors < 15%
Recovery> 94%[11]

Experimental Workflow Diagram

AZ7550_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (10 µL) supernatant->inject chromatography UPLC Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometry (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify AZ7550 Concentration calibration->quantification

Caption: Workflow for AZ7550 quantification in plasma.

Signaling Pathway Context

AZ7550 is an active metabolite of osimertinib, a drug that targets the Epidermal Growth Factor Receptor (EGFR). Specifically, osimertinib is an inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation.[2] AZ7550 itself has been shown to inhibit the activity of Insulin-like Growth Factor 1 Receptor (IGF1R).[12][13]

Signaling_Pathway Osimertinib Osimertinib (AZD9291) Metabolism Metabolism (e.g., in liver) Osimertinib->Metabolism EGFR EGFR (with sensitizing/resistance mutations) Osimertinib->EGFR Inhibits AZ7550 AZ7550 Metabolism->AZ7550 IGF1R IGF1R AZ7550->IGF1R Inhibits Tumor_Growth Tumor Growth and Proliferation EGFR->Tumor_Growth Promotes IGF1R->Tumor_Growth Promotes

Caption: Simplified pathway of Osimertinib and its metabolite AZ7550.

References

Application Note and Protocol: Sample Preparation for the Quantification of AZ7550-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ7550 is an active metabolite of osimertinib (AZD9291), a potent inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] Accurate and precise quantification of drug metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. Stable isotope-labeled internal standards, such as AZ7550-d5, are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Their physicochemical properties are nearly identical to the analyte, ensuring they experience similar matrix effects and extraction recovery, which leads to more accurate and reliable data.[4][5]

This application note provides a detailed protocol for the sample preparation of human plasma for the quantitative analysis of AZ7550, using this compound as an internal standard. The described protein precipitation method is a simple, rapid, and effective technique for removing the majority of plasma proteins prior to LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

  • Analytes: AZ7550 reference standard, this compound internal standard.[6]

  • Biological Matrix: Control human plasma (with K2EDTA as anticoagulant).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Formic acid (FA), LC-MS grade.

    • Deionized or Milli-Q water.

    • Dimethyl sulfoxide (DMSO), optional for stock solutions.

2. Preparation of Stock and Working Solutions

  • AZ7550 Stock Solution (1 mg/mL): Accurately weigh the AZ7550 reference standard and dissolve it in a suitable solvent such as DMSO or methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh the this compound standard and dissolve it in a suitable solvent like methanol.

  • AZ7550 Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the AZ7550 stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the protein precipitation solvent (acetonitrile with 0.1% formic acid) to achieve the desired final concentration.

3. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each well.

  • Vortex the plate or tubes for approximately 2 minutes to ensure thorough mixing and facilitate protein precipitation.

  • Centrifuge the plate or tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes for LC-MS/MS analysis.

Data Presentation

Table 1: Example Calibration Curve Concentrations for AZ7550 in Human Plasma

Calibration LevelAZ7550 Concentration (ng/mL)
LLOQ1
CAL 23
CAL 39
CAL 427
CAL 581
CAL 6243
ULOQ729

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. This is an example range and should be optimized based on specific assay requirements.[8][9]

Table 2: Example Quality Control Sample Concentrations for AZ7550 in Human Plasma

QC LevelAZ7550 Concentration (ng/mL)
LQC3
MQC80
HQC600

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Concentrations should be within the calibration range.[9]

Method Validation Parameters

A full validation of this bioanalytical method should be performed to ensure its reliability.[4][10] Key validation parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy and Precision: Determined by analyzing replicate QC samples at different concentrations. The mean value should be within ±15% of the nominal value, and the precision (coefficient of variation) should not exceed 15%.[9][10][11]

  • Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte and internal standard.[9]

  • Recovery: The efficiency of the protein precipitation extraction procedure.[4]

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[8][12]

Visualizations

Sample_Preparation_Workflow cluster_preparation Sample & Reagent Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis Plasma Plasma Sample (Blank, CAL, QC, Unknown) Aliquot Aliquot 50 µL Plasma Plasma->Aliquot IS_Working Internal Standard (this compound) Working Solution Add_IS Add 150 µL IS Working Solution IS_Working->Add_IS Aliquot->Add_IS 1:3 ratio Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Collect Supernatant LCMS LC-MS/MS Analysis Transfer->LCMS

Caption: Workflow for Plasma Sample Preparation using Protein Precipitation.

References

LC-MS/MS method development for osimertinib and metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the simultaneous quantification of osimertinib and its active metabolites, AZ5104 and AZ7550, in human plasma has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, offering a robust and sensitive analytical method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] It works by irreversibly binding to mutant forms of EGFR, including the T790M resistance mutation, thereby blocking downstream signaling pathways that promote tumor growth.[3][4] The drug is metabolized in the liver, primarily by CYP3A enzymes, into two pharmacologically active metabolites, AZ5104 and AZ7550, which also contribute to the overall therapeutic effect.[1][3][5] Monitoring the plasma concentrations of osimertinib and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor (EGFR) is a key transmembrane receptor that, upon activation, triggers multiple downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival.[4] In certain cancers like NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[2] Osimertinib selectively targets and irreversibly inhibits these mutant forms of EGFR, blocking the signaling cascade and inducing apoptosis in cancer cells.[3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Osimertinib's inhibition of the EGFR signaling pathway.

Experimental and Analytical Workflow

The overall workflow involves plasma sample collection, preparation via protein precipitation, chromatographic separation using UPLC/HPLC, and detection by tandem mass spectrometry, followed by data analysis.

LCMS_Workflow cluster_preanalytical cluster_analytical cluster_postanalytical A 1. Plasma Sample Collection B 2. Addition of Internal Standard A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifugation C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Injection E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometry Detection (MRM) G->H I 9. Data Acquisition H->I J 10. Quantification & Reporting I->J Validation_Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application Opt_Sample Sample Preparation Optimization Opt_LC LC Separation Optimization Opt_MS MS Parameter Optimization Select Selectivity & Specificity Opt_MS->Select Linear Linearity & Range Opt_MS->Linear Prec_Acc Precision & Accuracy Opt_MS->Prec_Acc Matrix Matrix Effect Opt_MS->Matrix Recov Recovery Opt_MS->Recov Stab Stability Opt_MS->Stab Routine Routine Sample Analysis Select->Routine Linear->Routine Prec_Acc->Routine Matrix->Routine Recov->Routine Stab->Routine

References

Application Notes and Protocols for Pharmacokinetic Studies of Osimertinib using AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1][2] Understanding the pharmacokinetic profile of osimertinib and its active metabolites is crucial for optimizing dosing strategies and managing treatment-related toxicities. Osimertinib is metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4/5, to two active metabolites, AZ5104 and AZ7550.[3][4] These metabolites circulate at approximately 10% of the parent drug concentration and contribute to the overall therapeutic effect and potential for adverse events.[5]

AZ7550-d5, a stable isotope-labeled derivative of the active metabolite AZ7550, serves as an ideal internal standard for the quantitative bioanalysis of osimertinib and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of osimertinib. It includes a comprehensive LC-MS/MS method for the simultaneous quantification of osimertinib, AZ5104, and AZ7550 in plasma, along with data presentation and visualization of key pathways and workflows.

Application

This protocol is intended for the quantitative determination of osimertinib and its active metabolites, AZ5104 and AZ7550, in human plasma samples for the purpose of pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. The use of this compound as an internal standard ensures the reliability and robustness of the analytical method.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Osimertinib (reference standard)

    • AZ5104 (reference standard)

    • AZ7550 (reference standard)

    • This compound (internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (analytical grade)

    • Human plasma (K2EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of osimertinib, AZ5104, AZ7550, and this compound by dissolving the accurately weighed compounds in methanol.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 1:1 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate solutions to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Optimized to separate the analytes from matrix components. A typical gradient might start at 5% B, ramp to 95% B, and re-equilibrate.
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature Optimized for the specific instrument (e.g., 500°C)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Osimertinib500.372.2
AZ5104486.372.2
AZ7550514.3443.2
This compound519.3448.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the method should be assessed using a weighted (1/x or 1/x²) linear regression model.

AnalyteCalibration Range (ng/mL)
Osimertinib1 - 1000> 0.99
AZ51041 - 1000> 0.99
AZ75501 - 1000> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy of the method should be evaluated by analyzing QC samples at low, medium, and high concentrations.

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
OsimertinibLow< 15%< 15%85-115%
Medium< 15%< 15%85-115%
High< 15%< 15%85-115%
AZ5104Low< 15%< 15%85-115%
Medium< 15%< 15%85-115%
High< 15%< 15%85-115%
AZ7550Low< 15%< 15%85-115%
Medium< 15%< 15%85-115%
High< 15%< 15%85-115%

Signaling Pathways and Experimental Workflows

Osimertinib_Metabolism Osimertinib Osimertinib CYP3A4_5 CYP3A4/5 Osimertinib->CYP3A4_5 AZ5104 AZ5104 (Active Metabolite) CYP3A4_5->AZ5104 Metabolism AZ7550 AZ7550 (Active Metabolite) CYP3A4_5->AZ7550 Metabolism

Caption: Metabolic pathway of osimertinib to its active metabolites.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Patient Patient Dosing Blood_Sample Blood Sample Collection (Plasma) Patient->Blood_Sample Spike_IS Spike with this compound (Internal Standard) Blood_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of osimertinib.

References

Application of AZ7550-d5 in Therapeutic Drug Monitoring of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1] Therapeutic drug monitoring (TDM) is increasingly being recognized as a valuable tool to optimize TKI therapy, ensuring that patients maintain drug exposure levels that maximize efficacy while minimizing toxicity.[1][2] Osimertinib is metabolized in the body to at least two pharmacologically active metabolites, AZ7550 and AZ5104 (N-desmethyl osimertinib).[1] Given the inter-individual variability in drug metabolism, monitoring the plasma concentrations of both osimertinib and its active metabolites is crucial for personalizing treatment.[1]

AZ7550-d5 is the deuterium-labeled form of AZ7550, an active metabolite of osimertinib.[3][4] It serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of AZ7550 in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the analytical method.[5] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of osimertinib and its metabolites.

Signaling Pathway Context: EGFR and IGF-1R Inhibition

Osimertinib and its metabolite AZ7550 exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Osimertinib is a potent inhibitor of EGFR, targeting both sensitizing and T790M resistance mutations.[1] The metabolite AZ7550 also contributes to the overall pharmacological activity and has been shown to inhibit Insulin-like Growth Factor 1 Receptor (IGF-1R) with an IC50 of 1.6 μM.[3][6]

EGFR_IGF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_drugs Therapeutic Intervention EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK IGF1R IGF-1R IGF1R->PI3K_AKT IGF1R->RAS_MAPK EGF EGF EGF->EGFR IGF1 IGF-1 IGF1->IGF1R Cell_Response Cell Proliferation, Survival, Growth PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response Osimertinib Osimertinib Osimertinib->EGFR AZ7550 AZ7550 AZ7550->IGF1R

Caption: Simplified EGFR and IGF-1R signaling pathways targeted by Osimertinib and its metabolite AZ7550.

Quantitative Bioanalytical Method Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of osimertinib, AZ5104, and AZ7550 in human plasma and dried blood spots (DBS).

Table 1: Linearity and Range [7]

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
OsimertinibSerum4.0 - 800.0>0.99
AZ5104Serum1.0 - 125.0>0.99
AZ7550Serum2.5 - 125.0>0.99

Table 2: Precision and Accuracy [7][8]

AnalyteMatrixConcentrationPrecision (%CV)Accuracy (%)
OsimertinibPlasma1-729 ng/mL0.2% - 2.3%93.2% - 99.3%
DBS1-729 ng/mL0.5% - 10.3%96.7% - 99.6%
AZ5104 & AZ7550Plasma/DBSValidated≤ 14.9%± 14.9% of nominal

Table 3: Recovery [7]

AnalyteMean Recovery (%)Coefficient of Variation (%CV)
Osimertinib, AZ5104, AZ7550> 94.7%< 8.3%

Experimental Protocols

The following is a generalized protocol for the quantification of osimertinib and its metabolites, including AZ7550, in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Osimertinib, AZ5104, and AZ7550 reference standards

  • This compound (or other suitable SIL-IS such as [¹³C²H₃]-Osimertinib or N-Desmethyl dosimertinib-d5)[9][10]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate or ammonium formate, LC-MS grade[5]

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • UPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm)[11]

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of osimertinib, AZ5104, AZ7550, and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration appropriate for spiking into plasma samples.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.[1]

  • Vortex the mixture for 1-5 minutes to precipitate proteins.[1]

  • Centrifuge the samples at high speed (e.g., 14,000-15,000 x g) for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Inject a small volume (e.g., 1-20 µL) into the LC-MS/MS system.[1]

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample 1. Plasma Sample (50 µL) Add_IS 2. Add IS in ACN (150 µL) Plasma_Sample->Add_IS Vortex 3. Vortex (1-5 min) Add_IS->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Injection 6. Inject into LC-MS/MS Supernatant->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Mass_Spec 8. Mass Spectrometry Detection Chromatography->Mass_Spec Quantification 9. Quantification Mass_Spec->Quantification Reporting 10. Reporting Results Quantification->Reporting

Caption: General experimental workflow for the quantification of Osimertinib and its metabolites in plasma.
LC-MS/MS Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 - 0.4 mL/min.[5][9]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 1-20 µL.[1]

  • Autosampler Temperature: 4°C.[9]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions should be optimized by direct infusion of the individual analyte and internal standard solutions. Example transitions are:

    • Osimertinib: m/z 500.2 → 72.1[10]

    • AZ5104: m/z 486.3 → 72.1[10]

    • AZ7550 (using [¹³C²H₃]-AZ7550 as a surrogate standard): m/z 490.2 → 433.1[10]

    • Internal Standard ([¹³C²H₃]-Osimertinib): m/z 504.2 → 72.1[10]

Note: Since AZ7550 was not commercially available at the time of some studies, [¹³C²H₃]-AZ7550 was used as the standard compound for this metabolite.[10] When using this compound as the internal standard for the quantification of AZ7550, specific MRM transitions for both would need to be determined and optimized.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise LC-MS/MS methods for the therapeutic drug monitoring of osimertinib. By enabling the reliable quantification of the active metabolite AZ7550, alongside the parent drug and other metabolites like AZ5104, this approach provides clinicians and researchers with essential data to explore exposure-response relationships, personalize dosing regimens, and ultimately improve patient outcomes in the treatment of NSCLC. The detailed protocols and performance data presented here serve as a comprehensive guide for the implementation of such methods in a research or clinical setting.

References

Synthesis of AZ7550-d5 for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of AZ7550-d5, a deuterated internal standard for the active metabolite of osimertinib (AZD9291). AZ7550 is a potent inhibitor of the insulin-like growth factor 1 receptor (IGF1R) and the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to previous generations of EGFR inhibitors. The protocols outlined herein describe a plausible synthetic route for AZ7550 and its deuterated analog, this compound, intended for use in research settings such as pharmacokinetic and metabolic studies. Additionally, this document includes quantitative data on the biological activity of AZ7550 and a diagram of the relevant EGFR signaling pathway.

Introduction

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. AZ7550 is a pharmacologically active metabolite of osimertinib.[1][2] Understanding the pharmacokinetics and metabolism of osimertinib and its active metabolites is crucial for optimizing its therapeutic use. Stable isotope-labeled internal standards, such as this compound, are essential tools for accurate quantification of drug and metabolite levels in biological matrices by mass spectrometry. This document provides a detailed, research-grade protocol for the synthesis of this compound.

Data Presentation

Table 1: Biological Activity of AZ7550
Target/Cell LineAssay TypeIC50 / GI50 (nM)Reference
IGF1RKinase Assay1600[3]
H1975 (EGFR L858R/T790M)Cell-based45[3]
PC9 (EGFR delE746_A750)Cell-based26[3]
LoVo (WT EGFR)Cell-based786[3]
H1975 (EGFR L858R/T790M)Proliferation19[3]
PC9 (EGFR delE746_A750)Proliferation15[3]
Calu3 (WT EGFR)Proliferation537[3]
Table 2: Mass Spectrometry Parameters for AZ7550
CompoundPrecursor Ion (m/z)Product Ion (m/z)
AZ7550486.372.1
This compound (predicted)491.377.1

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established synthetic strategies for analogous compounds and provide a comprehensive guide for laboratory synthesis.

Protocol 1: Synthesis of Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (d5-Side Chain)

This protocol describes the synthesis of the deuterated side chain, a key building block for this compound.

Materials:

  • 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol

  • Deuterated methyl iodide (CD3I)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add deuterated methyl iodide (1.5 eq) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deuterated diamine side chain.

Protocol 2: Synthesis of N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (Key Intermediate)

Materials:

  • Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (from Protocol 1)

  • 1-fluoro-2-methoxy-4-nitrobenzene

  • Acryloyl chloride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Aromatic Nucleophilic Substitution: React the deuterated diamine from Protocol 1 with 1-fluoro-2-methoxy-4-nitrobenzene in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature to yield N'-(2-methoxy-4-nitrophenyl)-N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine.

  • Reduction of Nitro Group: Reduce the nitro group of the resulting compound using catalytic hydrogenation (H2, Pd/C) in methanol to afford N1-(2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)benzene-1,4-diamine.

  • Acrylamide Formation: Dissolve the aniline derivative in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acrylamide intermediate. Purify by column chromatography.

Protocol 3: Synthesis of 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Key Intermediate)

Materials:

  • 1-methyl-1H-indole-3-carbaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-indole-3-carbaldehyde and guanidine hydrochloride in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Protocol 4: Final Assembly of this compound via Buchwald-Hartwig Amination

Materials:

  • N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (from Protocol 2)

  • 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (from Protocol 3)

  • 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (alternative reactant)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous dioxane

Procedure:

  • In a flame-dried Schlenk flask, combine N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (1.0 eq), 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 100-120 °C overnight.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford this compound.

Mandatory Visualization

AZ7550_Synthesis_Workflow cluster_side_chain Protocol 1: Deuterated Side Chain Synthesis cluster_intermediate Protocol 2: Key Intermediate Synthesis cluster_pyrimidine Protocol 3: Pyrimidine Intermediate Synthesis cluster_final Protocol 4: Final Assembly A 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol C d5-Side Chain A->C NaH, THF B CD3I B->C F Key Intermediate C->F 1. K2CO3, DMF 2. H2, Pd/C D 1-fluoro-2-methoxy-4-nitrobenzene D->F E Acryloyl chloride E->F TEA, DCM K This compound F->K Pd2(dba)3, Xantphos, Cs2CO3, dioxane G 1-methyl-1H-indole-3-carbaldehyde I 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine G->I NaOEt, EtOH H Guanidine HCl H->I J 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine I->J POCl3 J->K

Caption: Synthetic workflow for this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZ7550 AZ7550 AZ7550->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.

References

Application Note and Protocol for Creating Calibration Curves with AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the creation of calibration curves for the quantification of AZ7550 using its deuterated internal standard, AZ7550-d5. This method is particularly applicable for bioanalytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AZ7550 is an active metabolite of the tyrosine kinase inhibitor, Osimertinib (AZD9291), which targets the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF1R).[1][2][3][4] Accurate quantification of AZ7550 in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[5][6][7] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS quantification, as it effectively compensates for variability in sample preparation and matrix effects.[8][9][10]

Experimental Protocols

This section outlines the detailed methodology for creating a calibration curve for AZ7550 using this compound as an internal standard. The protocol is designed for the analysis of AZ7550 in human plasma.

1. Materials and Reagents

  • AZ7550 analytical standard

  • This compound (internal standard)[11]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Blank human plasma (with K2-EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for the accuracy of the calibration curve.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh the reference standards of AZ7550 and this compound.

    • Dissolve each in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.[12]

  • Working Standard Solutions (for Calibration Curve):

    • Prepare serial dilutions of the AZ7550 primary stock solution in 50:50 acetonitrile:water to create a series of working solutions. These will be used to spike into the blank plasma to create the calibration standards.[12]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution in acetonitrile to a final concentration of 100 ng/mL.[12]

3. Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike the appropriate AZ7550 working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve. A typical calibration curve consists of a blank sample (plasma with internal standard only), a zero sample (plasma with internal standard), and 8-10 non-zero concentration levels.[13]

  • Similarly, prepare at least three levels of quality control samples (low, medium, and high concentrations) within the range of the calibration curve.

  • Vortex each solution for 30 seconds to ensure homogeneity.[12]

4. Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[13]

  • Aliquot 50 µL of each calibration standard, QC sample, and study sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound, 100 ng/mL in acetonitrile) to each tube, except for the blank sample (which will have a different IS-free precipitation solution).

  • Vortex the samples for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[13]

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm) is a suitable choice.[5][7]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution should be optimized to ensure good separation of AZ7550 from matrix components.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[14]

    • MRM Transitions: The specific precursor and product ion transitions for AZ7550 and this compound need to be determined by infusing the individual compounds into the mass spectrometer.

6. Data Analysis

  • Integrate the peak areas for both AZ7550 and this compound for each calibration standard, QC, and sample.

  • Calculate the peak area ratio of AZ7550 to this compound for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the AZ7550 calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the curve. The correlation coefficient (r²) should be ≥ 0.99 for a linear calibration curve.[13]

  • Use the regression equation to calculate the concentration of AZ7550 in the QC and unknown samples.

Data Presentation

The quantitative data for the calibration curve and quality control samples should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

Nominal Concentration (ng/mL)Peak Area (AZ7550)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1
2.5
5
10
25
50
100
250
500
1000

Table 2: Quality Control Sample Data

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC5
Mid QC50
High QC500

Mandatory Visualizations

Diagram 1: Experimental Workflow for Calibration Curve Creation

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output stock_analyte AZ7550 Stock Solution working_analyte AZ7550 Working Standards stock_analyte->working_analyte stock_is This compound Stock Solution working_is This compound Working IS stock_is->working_is spike_cal Spike Calibration Standards working_analyte->spike_cal spike_qc Spike QC Samples working_analyte->spike_qc protein_precip Protein Precipitation working_is->protein_precip blank_plasma Blank Plasma blank_plasma->spike_cal blank_plasma->spike_qc spike_cal->protein_precip spike_qc->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis data_processing Data Processing lcms_analysis->data_processing cal_curve Calibration Curve data_processing->cal_curve quant_results Quantitative Results cal_curve->quant_results

Caption: Workflow for generating a calibration curve using this compound.

Diagram 2: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotion AKT AKT PI3K->AKT AKT->Transcription Promotion AZ7550 AZ7550 (Osimertinib Metabolite) AZ7550->EGFR Inhibition

Caption: Simplified overview of the EGFR signaling pathway inhibited by AZ7550.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of AZ7550 and its Deuterated Internal Standard AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is a significant metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4][5] Accurate quantification of AZ7550 in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and robust quantification of AZ7550 using a stable isotope-labeled internal standard (AZ7550-d5) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative bioanalysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[6][7]

While the specific deuterated standard this compound is mentioned, a closely related labeled compound, [¹³C²H³]-AZ7550, has been documented in validated assays, and its parameters are provided here as a reliable reference.[8][9]

Quantitative Data Summary

The following tables summarize the mass spectrometry and liquid chromatography parameters for the detection of AZ7550 and its deuterated internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
AZ7550486.272.0ESI+
[¹³C²H³]-AZ7550 (as a surrogate for this compound)490.2433.1ESI+

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnACE PFP C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A10 mM Ammonium Formate (pH 4.3) in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 - 0.4 mL/min
Column Temperature50°C
Injection Volume1 µL

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of AZ7550 from human plasma.

Materials:

  • Human plasma samples containing AZ7550

  • Internal Standard (ISTD) working solution: [¹³C²H³]-AZ7550 in acetonitrile (e.g., 30 ng/mL)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 20 µL of plasma sample into a microcentrifuge tube.[9]

  • Add 50 µL of the internal standard working solution.[9]

  • Add 150 µL of ultrapure water.[9]

  • Add 650 µL of acetonitrile to precipitate proteins.[9]

  • Vortex the mixture vigorously for 5 minutes.[9]

  • Centrifuge at 15,000 x g for 10 minutes.[9]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[10]

LC Method: A gradient elution should be optimized to ensure sufficient separation of the analytes from matrix components. A representative gradient is outlined below.

Table 3: Representative LC Gradient

Time (min)% Mobile Phase B (Acetonitrile)
0.05
1.05
4.095
5.095
5.15
6.05

MS Method: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive ionization.[9]

Table 4: Mass Spectrometer Source and Gas Parameters

ParameterSetting
Ion-Spray Voltage4.0 kV[9]
Interface Temperature300°C[9]
Desolvation Line (DL) Temperature250°C[9]
Heating Gas Flow10 L/min[9]
Nebulizing Gas Flow2 L/min[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (20 µL) add_istd Add Internal Standard ([¹³C²H³]-AZ7550, 50 µL) plasma->add_istd add_water Add Water (150 µL) add_istd->add_water protein_precipitation Protein Precipitation (Acetonitrile, 650 µL) add_water->protein_precipitation vortex Vortex (5 min) protein_precipitation->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UHPLC Separation supernatant->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the quantification of AZ7550 using LC-MS/MS.

signaling_pathway cluster_drug Drug and Metabolism cluster_analysis_concept Quantitative Analysis Osimertinib Osimertinib Metabolism Metabolism (e.g., CYP3A) Osimertinib->Metabolism AZ7550 AZ7550 Metabolism->AZ7550 AZ7550_analyte AZ7550 (Analyte) LC_MS_MS LC-MS/MS AZ7550_analyte->LC_MS_MS AZ7550_d5 This compound (Internal Standard) AZ7550_d5->LC_MS_MS Quantification Accurate Quantification LC_MS_MS->Quantification

Caption: Conceptual diagram of AZ7550 origin and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterium-labeled internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Issue 1: Isotopic Exchange (Back-Exchange)

Q1: My deuterated internal standard appears to be losing its deuterium label, leading to inaccurate results. What is happening and how can I prevent it?

A1: This phenomenon is known as isotopic exchange or back-exchange, where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] This can lead to an underestimation of your internal standard concentration and consequently an overestimation of your analyte concentration.[2]

Causes:

  • Labile Label Position: Deuterium atoms are more likely to exchange if they are attached to heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups.[1][3][4]

  • pH: The rate of exchange is highly dependent on pH, with increased rates in both acidic and especially basic conditions.[1][3] The minimum exchange rate is often observed around pH 2.5-3.[1]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1]

  • Solvent Composition: The type of solvent used can influence the kinetics of the exchange.[1]

Troubleshooting and Mitigation:

StrategyDescription
Review Labeling Position Examine the Certificate of Analysis to confirm the deuterium labels are on stable, non-exchangeable positions like aromatic rings or aliphatic chains.[3][5] Avoid standards with labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[3]
Control pH Maintain a neutral pH for your samples and mobile phases whenever possible.[3] Avoid storing standards in acidic or basic solutions.[6]
Control Temperature Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize time at room temperature.[7]
Optimize MS Conditions High ion source temperatures can sometimes promote in-source exchange.[3] Try reducing the source temperature.
Consider Alternatives If back-exchange is persistent, consider using a ¹³C or ¹⁵N-labeled internal standard, as these are not susceptible to exchange.[3][5]
Issue 2: Chromatographic Co-elution

Q2: My deuterated internal standard is eluting at a slightly different retention time than my analyte. Why is this happening and is it a problem?

A2: This is a known phenomenon referred to as the "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, which can lead to minor differences in polarity.[3] While a small shift may not always be problematic, it can lead to inaccurate quantification if the analyte and internal standard experience different degrees of matrix effects.[8][9]

Troubleshooting and Mitigation:

StrategyDescription
Adjust Chromatography Modify the mobile phase composition or the gradient to achieve better co-elution.[3]
Use Alternative Isotopes ¹³C-labeled internal standards do not typically exhibit a significant chromatographic isotope effect and will co-elute more closely with the analyte.[2]
Thorough Sample Clean-up A more rigorous sample clean-up can minimize matrix effects, making slight retention time differences less impactful.[8]
Issue 3: Purity and Interference

Q3: My calibration curve has a non-zero intercept, or I see a signal for my analyte in blank samples. Could my deuterated internal standard be the cause?

A3: Yes, this can be due to issues with the purity of your deuterated internal standard. There are two main types of purity to consider:

  • Chemical Purity: The presence of other, unrelated compounds in the internal standard solution.

  • Isotopic Purity: The presence of the unlabeled analyte within the deuterated internal standard material.[7] This is a common issue that can lead to an overestimation of the analyte concentration, particularly at lower levels.[10]

Recommended Purity Levels:

Purity TypeRecommended Level
Chemical Purity >99%
Isotopic Enrichment ≥98%

Troubleshooting and Mitigation:

StrategyDescription
Verify Purity Always check the Certificate of Analysis provided by the supplier for both chemical and isotopic purity.
Analyze Standard Alone Inject a solution of the deuterated internal standard by itself to check for any signal at the mass transition of the unlabeled analyte.[7]
Correction for Contribution You can determine the contribution of the unlabeled analyte from your internal standard by analyzing a "zero sample" (blank matrix spiked only with the internal standard). The analyte response in this sample can then be subtracted from your other samples.[7]

Q4: I'm using a D2 or D3-labeled standard and observing interference. What is the likely cause?

A4: With internal standards that have a low number of deuterium labels, there is a risk of interference from the naturally occurring isotopes of your analyte.[3] For example, the M+2 isotope peak of the analyte (from the presence of two ¹³C atoms, for instance) can have the same mass-to-charge ratio as a D2-labeled internal standard. This "isotopic crosstalk" can lead to a falsely high internal standard signal and an underestimation of the analyte concentration.[3][5]

Troubleshooting and Mitigation:

StrategyDescription
Use Higher Mass Standard Whenever possible, select an internal standard with a higher degree of deuteration (e.g., D4 or greater) to shift its mass further from the analyte's isotopic cluster.[3]
Consider ¹³C or ¹⁵N Standards These heavier isotopes provide a greater mass difference, minimizing the risk of isotopic crosstalk.[5]
Assess Crosstalk Experimentally Prepare calibration standards without the internal standard and monitor the internal standard's mass transition. A signal that increases with analyte concentration confirms crosstalk.[5]

Experimental Protocols

Protocol 1: Assessing Isotopic Stability (Back-Exchange)

Objective: To determine if the deuterium-labeled internal standard is stable under the specific experimental conditions.

Methodology:

  • Prepare Test Samples: Spike the deuterated internal standard into your typical sample matrix (e.g., plasma, urine) and your analytical mobile phase at the working concentration.

  • Incubation: Incubate these samples under various conditions that mimic your workflow:

    • Time points: 0, 2, 4, 8, and 24 hours.

    • Temperatures: Room temperature and your typical sample storage temperature (e.g., 4°C).

  • Sample Preparation: Process the samples at each time point using your standard extraction procedure.

  • LC-MS/MS Analysis: Analyze the samples and monitor the signal intensities of both the deuterated internal standard and the unlabeled analyte.

  • Data Interpretation: A significant decrease in the deuterated internal standard signal with a corresponding increase in the unlabeled analyte signal over time indicates isotopic exchange.[5]

Protocol 2: Quantifying Unlabeled Analyte in the Internal Standard

Objective: To determine the contribution of the unlabeled analyte from the deuterated internal standard to the overall analyte signal.

Methodology:

  • Prepare a "Zero Sample": Prepare a blank matrix sample (a sample of the matrix that does not contain the analyte) and spike it with the deuterated internal standard at the same concentration used for your study samples.

  • Sample Preparation: Process this "zero sample" using your validated sample preparation method.

  • LC-MS/MS Analysis: Inject the processed sample and measure the peak area of the analyte at its specific mass transition.

  • Data Interpretation: The peak area measured in the "zero sample" represents the contribution of the unlabeled analyte present as an impurity in your deuterated internal standard.[7] This value can be used to correct the results of your unknown samples.

Visualizations

Troubleshooting Workflow

cluster_symptoms Symptoms cluster_causes Potential Causes & Checks cluster_solutions Solutions start Problem Observed (e.g., Inaccurate Results, Poor Precision) issue_id Identify Primary Symptom start->issue_id symptom1 Analyte Signal in Blanks / Non-Zero Intercept issue_id->symptom1 Purity Issue? symptom2 Analyte & IS Peaks Not Co-eluting issue_id->symptom2 Isotope Effect? symptom3 Drifting IS Response / Inaccurate High Conc. Samples issue_id->symptom3 Stability Issue? cause1 Check for Unlabeled Analyte in IS Material (Protocol 2) symptom1->cause1 cause2 Check for Isotopic Crosstalk (Low D-number?) symptom1->cause2 cause3 Review Chromatography (Isotope Effect) symptom2->cause3 cause4 Check for Back-Exchange (Protocol 1) symptom3->cause4 solution1 Correct for Contribution or Source New IS Lot cause1->solution1 solution2 Use Higher D-number IS or ¹³C-IS cause2->solution2 solution3 Optimize Chromatography or Use ¹³C-IS cause3->solution3 solution4 Control pH/Temp or Use ¹³C/¹⁵N-IS cause4->solution4 start Need to Select an Internal Standard q1 Are there labile protons in the analyte structure? start->q1 ans1_yes Labeling position is critical. Avoid exchangeable sites (-OH, -NH, alpha-carbonyls). q1->ans1_yes Yes ans1_no More flexibility in labeling position. q1->ans1_no No q2 Is the analyte mass < 300 Da? ans1_yes->q2 ans1_no->q2 ans2_yes Select IS with D ≥ 4 to avoid isotopic crosstalk. q2->ans2_yes Yes ans2_no D ≥ 3 may be sufficient, but higher is safer. q2->ans2_no No q3 Is chromatographic co-elution critical for the assay? ans2_yes->q3 ans2_no->q3 ans3_yes Consider ¹³C or ¹⁵N-labeled IS to minimize isotope effect. q3->ans3_yes Yes ans3_no Deuterated IS may be acceptable, verify co-elution during method development. q3->ans3_no No end_c13 Proceed with selected ¹³C/¹⁵N Standard. Verify Purity. ans3_yes->end_c13 end_d Proceed with selected Deuterated Standard. Verify Purity & Stability. ans3_no->end_d

References

Technical Support Center: Troubleshooting Isotopic Crosstalk with AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of AZ7550 using its deuterated internal standard, AZ7550-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to resolve issues related to isotopic crosstalk, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern when using this compound?

A1: Isotopic crosstalk refers to the interference where the signal from the unlabeled analyte (AZ7550) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This interference can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the calculated concentration of AZ7550 in your samples. This is a critical issue in quantitative bioanalysis as it can compromise the accuracy of pharmacokinetic and other quantitative studies.

Q2: What are the primary causes of isotopic crosstalk between AZ7550 and this compound?

A2: The two main causes of isotopic crosstalk are:

  • Natural Isotopic Abundance: All molecules containing carbon have a small percentage of the heavier isotope, Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. In a molecule like AZ7550 with a significant number of carbon atoms, there is a statistical probability that some of the unlabeled AZ7550 molecules will contain one or more ¹³C atoms. This can increase the mass of the analyte, causing it to overlap with the mass of the deuterated internal standard, especially if the degree of deuteration is low.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of incompletely deuterated or unlabeled AZ7550 as an impurity from its synthesis. This unlabeled fraction will contribute to the signal at the analyte's mass-to-charge ratio (m/z) and can also contribute to crosstalk.

Q3: I am observing a signal for this compound in my blank samples that only contain the unlabeled AZ7550 analyte. What does this indicate?

A3: This is a classic sign of isotopic crosstalk. The signal you are observing for the this compound transition in a sample containing only the unlabeled AZ7550 is likely due to the M+n isotopic peaks of the unlabeled analyte having the same m/z as your deuterated standard. This confirms that the natural isotopic abundance of AZ7550 is contributing to the signal of your internal standard.

Q4: Can the position of the deuterium labels on this compound affect crosstalk and data quality?

A4: Yes, the position of the deuterium labels is crucial. Deuterium atoms should be located at chemically stable, non-exchangeable positions on the molecule. If the labels are on labile sites (e.g., attached to heteroatoms like oxygen or nitrogen), they can exchange with protons from the solvent or sample matrix. This phenomenon, known as H/D exchange, can lead to a loss of the deuterium label and a decrease in the internal standard's signal, resulting in inaccurate quantification.[1]

Troubleshooting Guides

Initial Assessment of Isotopic Crosstalk

If you suspect isotopic crosstalk is affecting your results, follow these steps to diagnose and mitigate the issue.

1. Verify the Isotopic Purity of this compound

  • Action: Review the Certificate of Analysis (CoA) for your this compound standard to confirm its isotopic purity.

  • Rationale: Low isotopic purity is a direct source of crosstalk. The CoA should specify the percentage of the fully deuterated compound.

  • Troubleshooting: If the isotopic purity is lower than required for your assay's sensitivity, you may need to source a new batch of the internal standard with higher purity.

2. Analyze the Internal Standard Solution Independently

  • Action: Prepare a solution containing only your this compound internal standard and acquire data monitoring both the analyte (AZ7550) and the internal standard (this compound) MRM transitions.

  • Rationale: This will allow you to determine the contribution of the internal standard to the analyte signal, which can be caused by the presence of unlabeled AZ7550 in your standard.

  • Troubleshooting: If a significant signal is observed for the analyte transition, this confirms the presence of unlabeled AZ7550 in your internal standard.

3. Analyze the Analyte Solution Independently

  • Action: Prepare a high-concentration solution of unlabeled AZ7550 and acquire data, monitoring both the analyte and internal standard MRM transitions.

  • Rationale: This experiment will reveal the extent of crosstalk from the natural isotopic abundance of the analyte to the internal standard's MRM transition.

  • Troubleshooting: A signal in the internal standard channel confirms that the analyte's isotopic distribution is a source of the crosstalk.

Quantitative Data Summary

The following table summarizes hypothetical MRM transitions for AZ7550 and this compound for troubleshooting purposes. Note that optimal transitions should be determined empirically on your specific instrument. One study used [¹³C²H³]-AZ7550 and reported an MRM transition of m/z = 490.2→433.1.[2] Another study on the parent drug, osimertinib, reported a product ion of m/z 72.1.[3]

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Notes
AZ7550 (unlabeled)486.372.1A common fragment for osimertinib and its metabolites.
AZ7550 (unlabeled)486.3433.1Another potential fragment.
This compound491.372.1Assumes d5 labeling on a part of the molecule that fragments to 72.1.
This compound491.3438.1Assumes d5 labeling is retained on the larger fragment.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the isotopic purity of the this compound internal standard.

Methodology:

  • Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Infuse the solution directly into the mass spectrometer.

  • Acquire a high-resolution mass spectrum in full scan mode, centered around the expected m/z of this compound.

  • Examine the spectrum for the presence of ions corresponding to the unlabeled (M+0), partially deuterated (M+1 to M+4), and fully deuterated (M+5) species.

  • Calculate the isotopic purity by determining the relative intensity of the fully deuterated peak compared to the sum of all related isotopic peaks.

Protocol 2: Chromatographic Optimization to Mitigate Crosstalk

Objective: To improve the chromatographic separation to minimize the impact of any co-eluting impurities that may contribute to crosstalk.

Methodology:

  • Prepare a mixture of AZ7550 and this compound.

  • Inject the mixture onto your LC-MS/MS system.

  • Evaluate the peak shape and retention time of both the analyte and the internal standard.

  • If chromatographic separation is observed between the analyte and the internal standard, adjust the mobile phase gradient or composition to achieve co-elution. A slight separation can sometimes lead to differential matrix effects.[4]

  • Conversely, if an impurity is suspected to be the cause of the crosstalk, modify the chromatography to separate this impurity from the analyte or internal standard peak.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to identify and address isotopic crosstalk issues with this compound.

TroubleshootingWorkflow start Suspected Isotopic Crosstalk (e.g., non-zero IS response in analyte-only sample) check_purity Step 1: Verify Isotopic Purity of this compound (CoA) start->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purity_bad Purity Unacceptable check_purity->purity_bad No analyze_is_only Step 2: Analyze IS-Only Solution (Monitor Analyte MRM) is_signal_present Analyte Signal Present? analyze_is_only->is_signal_present Yes is_signal_absent Analyte Signal Absent analyze_is_only->is_signal_absent No analyze_analyte_only Step 3: Analyze Analyte-Only Solution (Monitor IS MRM) analyte_signal_present IS Signal Present? analyze_analyte_only->analyte_signal_present Yes analyte_signal_absent IS Signal Absent analyze_analyte_only->analyte_signal_absent No purity_ok->analyze_is_only source_new_is Action: Source New Batch of Internal Standard purity_bad->source_new_is impurity_in_is Conclusion: Unlabeled Analyte Impurity in IS is_signal_present->impurity_in_is is_signal_absent->analyze_analyte_only crosstalk_from_analyte Conclusion: Crosstalk from Analyte's Natural Isotopes analyte_signal_present->crosstalk_from_analyte no_crosstalk No Significant Crosstalk Detected. Investigate Other Issues. analyte_signal_absent->no_crosstalk impurity_in_is->source_new_is optimize_mrm Mitigation: Optimize MRM Transitions (Select more specific fragments) crosstalk_from_analyte->optimize_mrm

Caption: Troubleshooting workflow for isotopic crosstalk.

This guide provides a structured approach to diagnosing and resolving issues with isotopic crosstalk when analyzing AZ7550 with its deuterated internal standard. By systematically evaluating the purity of the standard and the potential for bidirectional interference, researchers can ensure the integrity and accuracy of their quantitative data.

References

Technical Support Center: Optimizing Chromatographic Separation of AZ7550 and AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of AZ7550 and its deuterated internal standard, AZ7550-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for LC-MS/MS analysis of AZ7550?

A1: Published methods for the analysis of AZ7550, a metabolite of osimertinib, commonly utilize reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A typical starting point involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium formate or formic acid) and an organic solvent like acetonitrile.[1][2][3][4]

Q2: Why is a deuterated internal standard like this compound recommended for the quantification of AZ7550?

A2: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[5] Because this compound is chemically almost identical to AZ7550, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[5][6]

Q3: Is complete co-elution of AZ7550 and this compound necessary?

A3: Ideally, the analyte and its deuterated internal standard should co-elute perfectly to ensure they experience the same matrix effects.[7] However, slight chromatographic separation, known as the "isotope effect," can sometimes occur with deuterated standards.[7] If the separation is minimal and consistent across all samples and calibrators, it may not significantly impact quantification. However, significant or variable separation can lead to inaccurate results due to differential matrix effects.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of AZ7550 and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for both AZ7550 and this compound. What are the possible causes and solutions?

A: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.[9][10][11]

Possible Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9][11]

  • Column Degradation: Voids in the column bed or contamination can cause poor peak shape.[9][11]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[11]

Troubleshooting Steps & Solutions:

Solution Detailed Protocol
Optimize Mobile Phase Add a small amount of a competitor amine (e.g., triethylamine) or use a buffered mobile phase at a lower pH to minimize silanol interactions. Operating at a lower pH can suppress the ionization of residual silanols.[9]
Reduce Sample Load Dilute the sample and reinject to see if peak shape improves. If so, this indicates column overload.[9]
Use a High-Performance Column Employ a column with end-capping or a different stationary phase (e.g., a hybrid particle column) to reduce silanol interactions.[9]
System Maintenance Check for and minimize dead volumes in the system by using appropriate tubing and fittings. If column degradation is suspected, replace the guard column or the analytical column.[11]

dot

G cluster_0 Troubleshooting Peak Tailing observe_tailing Observe Peak Tailing check_all_peaks Does it affect all peaks? observe_tailing->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No system_issue Suspect System/Column Inlet Issue yes_all->system_issue chemical_issue Suspect Chemical Interaction no_some->chemical_issue check_frit Check/Clean/Replace Inlet Frit system_issue->check_frit check_guard Replace Guard Column system_issue->check_guard check_dead_volume Check for Extra-Column Dead Volume system_issue->check_dead_volume optimize_mobile_phase Optimize Mobile Phase pH/Additives chemical_issue->optimize_mobile_phase change_column Try End-capped or Different Stationary Phase chemical_issue->change_column reduce_load Reduce Injection Volume/Concentration chemical_issue->reduce_load resolved Peak Shape Improved check_frit->resolved check_guard->resolved optimize_mobile_phase->resolved change_column->resolved reduce_load->resolved check_dead_volume->resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Co-elution or Separation of AZ7550 and this compound

Q: My analyte (AZ7550) and internal standard (this compound) are partially separated. How can I improve their co-elution?

A: Partial separation of a deuterated internal standard from the analyte is a known phenomenon due to the isotope effect.[7] While minor, consistent separation may be acceptable, significant or variable separation can compromise data accuracy.

Strategies to Improve Co-elution:

Strategy Experimental Approach
Modify Mobile Phase Gradient A shallower gradient can sometimes improve the co-elution of closely related compounds. Experiment with different gradient slopes and durations.
Adjust Mobile Phase Composition Altering the organic solvent (e.g., trying methanol instead of acetonitrile) or the aqueous modifier can change the selectivity of the separation.
Change Column Temperature Increasing or decreasing the column temperature can affect retention times and potentially improve co-elution.
Select a Different Stationary Phase If other options fail, testing a column with a different chemistry (e.g., phenyl-hexyl instead of C18) might provide the necessary change in selectivity.[6]

dot

G cluster_1 Optimizing Co-elution of Analyte and Deuterated IS start Partial Separation Observed modify_gradient Adjust Gradient Slope start->modify_gradient evaluate Evaluate Co-elution modify_gradient->evaluate adjust_mobile_phase Change Mobile Phase Composition adjust_mobile_phase->evaluate change_temp Modify Column Temperature change_temp->evaluate change_column Select Different Stationary Phase change_column->evaluate evaluate->adjust_mobile_phase Not Improved evaluate->change_temp Not Improved evaluate->change_column Not Improved success Co-elution Achieved evaluate->success Improved failure Continue Optimization evaluate->failure Still Separated

Caption: Workflow for optimizing the co-elution of AZ7550 and this compound.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Q: I am observing poor accuracy and precision in my results, even with a deuterated internal standard. What could be the issue?

A: While deuterated internal standards correct for many sources of error, certain issues can still lead to inaccurate results.

Potential Causes and Solutions:

  • Isotopic Contribution (Crosstalk): The natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice-versa. This is more pronounced if the mass difference between the analyte and the internal standard is small. A mass difference of at least 3 atomic mass units is generally recommended.[8]

  • Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias.[6][8] Always verify the purity of your standard.

  • Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.[8] Diluting the samples can help mitigate this.

  • In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source, contributing to the analyte's signal.[5] This can often be addressed by optimizing the mass spectrometer's source conditions.

dot

G cluster_2 Potential for Isotopic Crosstalk cluster_3 Natural Isotopic Abundance analyte AZ7550 (M) ms Mass Spectrometer analyte->ms m_plus_5_isotope analyte->m_plus_5_isotope Contributes to is This compound (M+5) is->ms analyte_signal Analyte Signal (m/z for M) ms->analyte_signal is_signal IS Signal (m/z for M+5) ms->is_signal m_plus_5_isotope->is_signal

Caption: Diagram illustrating potential isotopic crosstalk.

Experimental Protocols

Below are summarized experimental conditions from published literature for the analysis of AZ7550. These can serve as a starting point for method development.

Table 1: Chromatographic Conditions for AZ7550 Analysis

ParameterMethod 1[1][2]Method 2[3]Method 3[12]
Column Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm)Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)ACE PFP C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Not specified10 mM Ammonium Formate (pH 4.5)10 mM Ammonium Formate (pH 4.3)
Mobile Phase B Not specifiedAcetonitrileAcetonitrile
Flow Rate Not specified0.400 mL/minNot specified
Gradient Gradient elutionLinear gradientGradient elution
Injection Volume Not specifiedNot specified1 µL
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation

Table 2: Mass Spectrometry Conditions for AZ7550 Analysis

ParameterMethod 1[1][2]Method 2[12]
Ionization Mode ESI PositiveESI Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (AZ7550) Not specifiedm/z 490.2 -> 433.1 ([13C2H3]-AZ7550 used as standard)
MRM Transition (Osimertinib) Not specifiedm/z 500.2 -> 72.1

Note: Specific gradient conditions and mass spectrometry parameters should be optimized for your specific instrumentation and application.

References

Technical Support Center: Addressing Matrix Effects in AZ7550-d5 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of AZ7550 using its deuterated internal standard, AZ7550-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Matrix effects are a significant concern in quantitative LC-MS because they can lead to inaccurate concentration measurements of the target analyte.[1][4]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects are primarily caused by competition for ionization between the analyte and co-eluting matrix components within the mass spectrometer's ion source.[1] Key contributing factors include:

  • Competition for Charge: Endogenous compounds in the biological sample can compete with the analyte for available protons or charge, thereby reducing the analyte's ionization.[1]

  • Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the electrospray ionization (ESI) droplets. This can hinder solvent evaporation and suppress the release of gas-phase analyte ions.[1]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize analyte ions that have already formed in the liquid phase.[1]

Q3: How does using a deuterated internal standard like this compound help mitigate matrix effects?

A3: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced with deuterium.[1] Since they are chemically almost identical to the analyte, they exhibit nearly the same physicochemical properties.[5] This means they co-elute during chromatography and are expected to experience the same degree of ion suppression or enhancement as the analyte.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5]

Q4: What is AZ7550 and its relevance in drug development?

A4: AZ7550 is an active metabolite of AZD9291 (Osimertinib), an approved anti-cancer drug.[6][7] It inhibits IGF1R with an IC50 of 1.6 μM.[6][7][8] As a significant metabolite, accurately quantifying AZ7550 in biological matrices is crucial for pharmacokinetic (PK) and toxicological studies during drug development.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of AZ7550, even when using this compound as an internal standard.

Issue 1: Inconsistent or Inaccurate Results Despite Using this compound

Even with a deuterated internal standard, you might encounter issues if the matrix effect is not being adequately compensated for.

  • Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard.

    • Explanation: Although chemically similar, a slight chromatographic separation between AZ7550 and this compound can occur. If they do not co-elute perfectly, they may be affected differently by interfering matrix components, leading to inadequate compensation.[5]

    • Recommended Action: Optimize the chromatographic conditions to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or column chemistry.[1]

  • Possible Cause 2: Differential Matrix Effects.

    • Explanation: In rare cases, even with co-elution, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement.[1]

    • Recommended Action: A thorough matrix effect assessment is necessary. This can be done qualitatively using the post-column infusion method or quantitatively using the post-extraction spike method.[3][10]

  • Possible Cause 3: Interference at the Internal Standard's Mass-to-Charge Ratio (m/z).

    • Explanation: A component in the matrix may have the same m/z as this compound, causing interference.

    • Recommended Action: Analyze a blank matrix sample to check for interferences at the internal standard's m/z. If an interference is present, improve the sample cleanup procedure or consider a different internal standard if possible.[1]

Issue 2: Significant Ion Suppression or Enhancement is Observed

If you have confirmed that significant matrix effects are present, the following steps can help mitigate them.

  • Recommended Action 1: Improve Sample Preparation.

    • Explanation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10]

    • Strategies:

      • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[11]

      • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interferences.[11] This is often the preferred method for complex biological matrices.

  • Recommended Action 2: Optimize Chromatographic Conditions.

    • Explanation: Modifying the LC method can help separate AZ7550 from matrix components that cause ion suppression.[9]

    • Strategies:

      • Slower Gradient: A less steep gradient can improve the resolution between the analyte and interfering peaks.[1]

      • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

      • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.[4]

  • Recommended Action 3: Adjust Mass Spectrometer Ion Source Parameters.

    • Explanation: Optimization of the ion source conditions can sometimes minimize the impact of matrix effects.[1]

    • Strategies: Adjust parameters such as ion spray voltage, gas flows (nebulizing and heating gas), and temperature to find the optimal conditions for AZ7550 ionization in the presence of the matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative evaluation of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.[5]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike AZ7550 and this compound into the final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your validated sample preparation method. Then, spike AZ7550 and this compound into the extracted matrix at the same concentration as Set A.[1]

    • Set C (Pre-Extraction Spike): Spike AZ7550 and this compound into the blank biological matrix before the extraction process at the same concentration as Set A.[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (AZ7550) and the internal standard (this compound).

Data Analysis:

The following parameters are calculated to assess matrix effects, recovery, and process efficiency.

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[5]
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Close to 100%Efficiency of the extraction process.[5]
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)Close to 100%Overall efficiency of the entire analytical method.[5]
IS-Normalized MF (MF of Analyte) / (MF of d-IS)1.0Indicates how well the deuterated internal standard corrects for the matrix effect.[5]

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify the regions in the chromatogram where matrix effects occur.[2]

Methodology:

  • Setup: Use a T-connector to introduce a constant flow of a standard solution containing AZ7550 into the mobile phase stream between the analytical column and the mass spectrometer's ion source. This infusion should be done at a low flow rate (e.g., 10-20 µL/min) using a syringe pump.[1]

  • Infusion and Injection: Begin infusing the standard solution to obtain a stable baseline signal for AZ7550. Inject a blank, extracted matrix sample onto the LC column.[1]

  • Data Analysis: Monitor the signal of the infused AZ7550 throughout the chromatographic run. Any deviation from the stable baseline indicates a region of ion suppression (dip in the baseline) or ion enhancement (rise in the baseline).[9]

Visualizations

MatrixEffect_Workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation start Start Bioanalysis observe_issues Inconsistent or Inaccurate Results? start->observe_issues quant_assess Quantitative Assessment (Post-Extraction Spike) observe_issues->quant_assess Yes qual_assess Qualitative Assessment (Post-Column Infusion) observe_issues->qual_assess Yes improve_sp Improve Sample Preparation (SPE, LLE) quant_assess->improve_sp optimize_ms Optimize MS Source Parameters quant_assess->optimize_ms optimize_lc Optimize LC Conditions (Gradient, Column) qual_assess->optimize_lc re_evaluate Re-evaluate Matrix Effect improve_sp->re_evaluate optimize_lc->re_evaluate optimize_ms->re_evaluate re_evaluate->improve_sp Not Acceptable valid_method Validated Method re_evaluate->valid_method Acceptable

Caption: Workflow for identifying and mitigating matrix effects.

PostExtraction_Spike_Method cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_setC Set C: Pre-Extraction Spike cluster_calc Calculations A1 Analyte + IS in Solvent A2 Analyze (LC-MS/MS) A1->A2 Calc Calculate: - Matrix Factor (MF) - Recovery (RE) - Process Efficiency (PE) - IS-Normalized MF A2->Calc B1 Extract Blank Matrix B2 Spike Analyte + IS B1->B2 B3 Analyze (LC-MS/MS) B2->B3 B3->Calc C1 Spike Analyte + IS into Blank Matrix C2 Extract Sample C1->C2 C3 Analyze (LC-MS/MS) C2->C3 C3->Calc

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: AZ7550-d5 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

<_

This technical support guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of the deuterated internal standard AZ7550-d5 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my deuterated internal standard, this compound, unexpectedly low?

A low signal for a deuterated internal standard (IS) can arise from multiple factors, including sample preparation, chromatographic conditions, and mass spectrometer settings.[1] Common causes include ion suppression from matrix components, suboptimal ionization parameters, incorrect IS concentration, or degradation of the standard.[1][2]

Q2: Could the position of the deuterium labels on this compound affect its signal stability?

Yes, the stability of the deuterium labels is critical.[1] If deuterium atoms are on chemically unstable positions (e.g., hydroxyl, amine, or carboxyl groups), they can exchange with hydrogen atoms from the solvent. This process, known as H/D exchange or back-exchange, reduces the concentration of the deuterated standard and consequently its signal intensity.[1][3] It is always recommended to use standards with labels on stable positions, like aromatic rings or carbon backbones.[1][3]

Q3: I'm observing a different retention time for this compound compared to the non-deuterated AZ7550. Is this normal and can it impact my results?

A slight shift in retention time between a deuterated compound and its non-deuterated analog is a known phenomenon called the "deuterium isotope effect".[2] Typically, the deuterated compound elutes slightly earlier in reversed-phase chromatography.[3] If this shift causes the internal standard and the analyte to elute in regions with different levels of ion suppression, it can negatively impact the accuracy and precision of quantification.[4]

Q4: Can my sample preparation method be the cause of low signal intensity for this compound?

Absolutely. Sample preparation is a critical step for successful mass spectrometry analysis.[5] Inefficient extraction can lead to low recovery of this compound. More importantly, inadequate cleanup of complex matrices (like plasma or tissue homogenates) can introduce interfering components that cause significant ion suppression, thereby reducing the signal of the internal standard.[6][7]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a primary cause of low signal intensity.[2][6] This guide provides a workflow to diagnose and address this issue.

This experiment quantifies the extent of signal suppression or enhancement.

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., your initial mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as Set A.[2]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[6]

Matrix Effect (%)InterpretationRecommended Actions
< 80% Significant Ion Suppression1. Optimize Chromatography: Adjust the gradient to separate this compound from the suppression zone.[2] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) instead of simple protein precipitation.[6][8] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[2]
80% - 120% Minimal Matrix EffectThe matrix is not the primary cause of low signal. Proceed to other troubleshooting guides.
> 120% Significant Ion EnhancementWhile less common, this can also affect accuracy. The same corrective actions for suppression apply.

// Nodes start [label="Low Signal Intensity\nfor this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_matrix [label="Perform Post-Extraction\nSpike Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; is_suppression [label="Is Signal Suppression\nSignificant (<80%)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_chrom [label="Optimize Chromatography\n(e.g., modify gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_cleanup [label="Improve Sample Cleanup\n(e.g., use SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_sample [label="Dilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ms [label="Proceed to MS\nSource Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_matrix; check_matrix -> is_suppression; is_suppression -> optimize_chrom [label=" Yes"]; is_suppression -> check_ms [label="No"]; optimize_chrom -> improve_cleanup; improve_cleanup -> dilute_sample; } }

Troubleshooting workflow for matrix effects.

Guide 2: Optimizing Mass Spectrometer Source Parameters

Suboptimal source conditions can lead to inefficient ionization and poor transmission of ions into the mass analyzer.[7][9]

Systematically optimize key electrospray ionization (ESI) source parameters. Analyze a solution of this compound in a clean solvent while adjusting one parameter at a time.

  • Prepare Infusion Solution: Create a 100 ng/mL solution of this compound in your mobile phase.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Parameter Adjustment: Vary the following parameters individually and record the signal intensity for the this compound precursor ion.

    • Capillary/Spray Voltage

    • Source/Desolvation Temperature

    • Nebulizer/Drying Gas Flow/Pressure

ParameterValue RangeOptimal ValueSignal Intensity (Arbitrary Units)
Capillary Voltage 2.5 - 5.0 kV4.0 kV1.2E6
Source Temperature 250 - 450 °C350 °C1.5E6
Nebulizer Gas 20 - 60 psi45 psi1.8E6

Note: Optimal values are instrument-dependent and should be determined empirically.[9][10]

// Edges prep_solution -> infuse; infuse -> opt_voltage -> opt_temp -> opt_gas -> result; } }

Experimental workflow for MS source optimization.

Guide 3: Evaluating Mobile Phase Composition

Mobile phase additives are crucial for good chromatography and efficient ionization but can also cause signal suppression.[11]

Formic acid is a common choice for LC-MS as it aids in protonation for positive mode ESI. However, other additives like ammonium formate can sometimes improve signal for specific compounds. Trifluoroacetic acid (TFA) provides excellent chromatography but is a known ion-suppressing agent and should generally be avoided for MS detection.[11][12]

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)Peak Shape
Formic Acid100Excellent
Ammonium Formate125Good
Acetic Acid70Good
Trifluoroacetic Acid (TFA)< 10Excellent

Recommendation: Based on this hypothetical data, a mobile phase containing 0.1% Ammonium Formate would be the best choice to maximize the signal intensity for this compound. It is critical to use high-purity, MS-grade solvents and additives to avoid introducing contaminants that can form adducts and reduce signal.

References

preventing deuterium exchange in AZ7550-d5 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing deuterium exchange in AZ7550-d5 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern when working with this compound?

A1: Deuterium exchange, also known as H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For this compound, which is a deuterated internal standard, loss of deuterium atoms leads to a change in its mass-to-charge ratio (m/z). This can result in inaccurate quantification in mass spectrometry-based assays, as the signal for the deuterated standard will decrease while a signal for the non-deuterated (or partially deuterated) analog may appear.

Q2: Which protons on the this compound molecule are most susceptible to exchange?

A2: The protons most susceptible to exchange are those attached to heteroatoms, such as nitrogen. In the structure of AZ7550, the protons on the amide (-NH-) and amine (-NH-) groups are the most likely to undergo exchange with protons from the solvent or atmospheric moisture.

Q3: What are the primary factors that promote deuterium exchange?

A3: The rate of deuterium exchange is significantly influenced by pH and temperature. The exchange is catalyzed by both acids and bases.[1] For many organic molecules with amine and amide groups, the rate of exchange is at its minimum in a slightly acidic to neutral pH range.[1][2] Elevated temperatures also increase the rate of exchange.[1] The presence of protic solvents, such as water and methanol, provides a source of protons that can readily exchange with the deuterium atoms on this compound.

Q4: What are the ideal storage conditions for this compound stock and working solutions to minimize deuterium exchange?

A4: To minimize deuterium exchange, this compound solutions should be stored under the following conditions:

  • Solvent: Whenever possible, use aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for long-term storage.[3][4] Protic solvents like water or methanol should be avoided for stock solutions.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of exchange.[5]

  • Atmosphere: Store vials tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[4]

Q5: I observe a small peak at the m/z of the non-deuterated AZ7550 in my this compound standard solution. Does this indicate deuterium exchange?

A5: The presence of a small peak corresponding to the non-deuterated analog can be an indication of deuterium exchange. To confirm this, you can acquire a full-scan mass spectrum of your standard solution and look for ions corresponding to the loss of one or more deuterium atoms.[3] It is also important to consider the isotopic purity of the standard as supplied by the manufacturer.

Troubleshooting Guides

Issue 1: Gradual loss of deuterated signal over time in working solutions.
  • Potential Cause: Deuterium exchange with a protic solvent or atmospheric moisture.

  • Troubleshooting Steps:

    • Solvent Selection: If your working solution is prepared in a protic solvent (e.g., methanol, water), consider switching to an aprotic solvent like acetonitrile if your experimental protocol allows.

    • Fresh Preparation: Prepare working solutions fresh daily from a stock solution stored under optimal conditions (aprotic solvent, low temperature).

    • Inert Atmosphere: When preparing solutions, work under a dry, inert atmosphere (e.g., a nitrogen-purged glove box) to minimize contact with moisture.[4]

    • pH Control: If an aqueous environment is necessary, ensure the pH is controlled to a range that minimizes exchange for amine and amide protons, typically slightly acidic to neutral.

Issue 2: Significant deuterium loss observed during LC-MS analysis (Back-Exchange).
  • Potential Cause: "Back-exchange" with the protic mobile phase during chromatographic separation.[6]

  • Troubleshooting Steps:

    • Low Temperature Chromatography: Perform the chromatographic separation at a reduced temperature (e.g., 4°C). This will significantly slow the rate of back-exchange on the column.[7]

    • Fast Chromatography: Utilize a rapid LC gradient to minimize the time the analyte is exposed to the protic mobile phase.[7]

    • pH of Mobile Phase: For amine-containing compounds, a mobile phase with a slightly acidic pH (e.g., around 2.6) can minimize the rate of exchange for backbone amide hydrogens in proteins, a principle that can be cautiously applied to small molecules.[2] However, the optimal pH should be determined empirically for this compound.

Data Presentation

Table 1: Recommended Storage and Handling Conditions to Minimize Deuterium Exchange

ParameterRecommendationRationale
Storage Solvent (Stock) Aprotic solvents (e.g., Acetonitrile, DMSO)Minimizes the source of exchangeable protons.[3][4]
Storage Temperature -20°C or -80°CReduces the kinetic rate of the exchange reaction.[5]
Working Solution Solvent Aprotic if possible; if aqueous, buffer to a slightly acidic/neutral pHControls a key catalyst of the exchange reaction.
Handling Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture.[4]
LC-MS Mobile Phase Use of aprotic organic modifiers where possibleReduces on-column back-exchange.
LC-MS Column Temp. Cooled (e.g., 4°C)Slows the rate of back-exchange during analysis.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial containing solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Under a stream of dry nitrogen or in a glovebox, dissolve the solid this compound in high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to the desired concentration.

  • Aliquot the stock solution into small-volume, tightly sealed vials to minimize freeze-thaw cycles and exposure to the atmosphere.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in a Protic Solvent

  • Prepare a solution of this compound in the protic solvent of interest (e.g., methanol/water mixture).

  • Analyze a sample of the solution by LC-MS immediately after preparation (T=0) to determine the initial ratio of the deuterated to non-deuterated peak areas.

  • Store the solution under the intended experimental conditions (e.g., room temperature, 4°C).

  • Analyze aliquots of the solution at various time points (e.g., 1, 4, 8, 24 hours).

  • Monitor the decrease in the peak area of this compound and any corresponding increase in the peak area of the non-deuterated AZ7550. This will provide an empirical measure of the compound's stability in that solvent.

Visualizations

Deuterium_Exchange_Troubleshooting cluster_0 Observation cluster_1 Initial Checks cluster_2 Potential Causes cluster_3 Solutions Loss_of_Signal Loss of Deuterated Signal Check_Storage Review Storage Conditions (Solvent, Temperature) Loss_of_Signal->Check_Storage Check_Handling Review Handling Procedures (Atmosphere, Freshness) Loss_of_Signal->Check_Handling Protic_Solvent Protic Solvent Exposure Check_Storage->Protic_Solvent Solvent? High_Temp Elevated Temperature Check_Storage->High_Temp Temp? Moisture Atmospheric Moisture Check_Handling->Moisture Atmosphere? Back_Exchange On-Column Back-Exchange Check_Handling->Back_Exchange During LC? Use_Aprotic Switch to Aprotic Solvent (ACN, DMSO) Protic_Solvent->Use_Aprotic Low_Temp_Store Store at -20°C or -80°C High_Temp->Low_Temp_Store Inert_Atmosphere Use Inert Atmosphere (N2, Ar) Moisture->Inert_Atmosphere Fresh_Solutions Prepare Fresh Solutions Moisture->Fresh_Solutions Cold_LC Use Cooled LC System Back_Exchange->Cold_LC Fast_LC Use Fast LC Gradient Back_Exchange->Fast_LC

Caption: Troubleshooting workflow for deuterium exchange in this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Sample Analysis Start This compound (Solid) Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Dissolve Dissolve in Anhydrous Aprotic Solvent (Inert Atmosphere) Equilibrate->Dissolve Aliquot Aliquot into Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store Prepare_Working Prepare Working Solution (Fresh) Store->Prepare_Working LC_MS LC-MS Analysis (Cooled, Fast Gradient) Prepare_Working->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Recommended workflow for preparing and analyzing this compound solutions.

References

dealing with poor peak shape in AZ7550-d5 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatography of AZ7550-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, characterized by an asymmetric peak where the latter half is broader than the front, is a common issue when analyzing basic compounds like this compound. AZ7550 is an active metabolite of AZD9291 and contains amine groups, making it susceptible to strong interactions with residual silanol groups on silica-based stationary phases.[1][2][3][4][5] This secondary interaction mechanism is a primary cause of peak tailing.[1][2][6]

Potential Causes & Solutions:

  • Secondary Silanol Interactions:

    • Cause: At a mobile phase pH above ~2.5, residual silanol groups on the silica surface can be ionized and negatively charged.[7] The positively charged amine groups on this compound can then interact with these sites, causing a secondary retention mechanism that leads to tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH to be at least one or two units below the pKa of this compound. This ensures the silanol groups are fully protonated (neutral), minimizing secondary interactions.[1][8]

    • Solution 2: Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 25 mM).[9] TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[9]

    • Solution 3: Column Selection: Use a modern, high-purity silica column with end-capping. End-capping blocks many of the residual silanol groups, reducing their availability for interaction.[1][10] Columns with polar-embedded phases can also provide shielding for basic compounds.[11]

  • Metal Contamination:

    • Cause: Trace metal ions (e.g., iron, nickel, titanium) can leach from stainless steel or titanium components of the HPLC system, such as tubing, frits, or the column itself.[6][9][12][13] These metal ions can chelate with analytes, causing peak tailing.[6][14]

    • Solution: Passivate the HPLC system by flushing it with a chelating agent like ethylenediaminetetraacetic acid (EDTA).[15] Adding a low concentration of EDTA to the mobile phase can also help mitigate this issue.[15]

  • Column Overload:

    • Cause: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[6]

    • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[9][16] Check if the peak shape improves with a 10-fold dilution.[17]

  • Extra-Column Effects:

    • Cause: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6][11] This includes using tubing with a wide internal diameter or having improper fittings.[7][9]

    • Solution: Use narrow-bore tubing (e.g., 0.005" ID) and ensure all fittings are properly seated to minimize dead volume.[11]

Below is a troubleshooting workflow for addressing peak tailing.

G start Observe Peak Tailing for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing_cause Potential Causes: - Extra-column dead volume - Column inlet frit blockage - System contamination check_all_peaks->all_tailing_cause  Yes some_tailing_cause Potential Causes: - Secondary silanol interactions - Metal chelation - Column overload check_all_peaks->some_tailing_cause  No, primarily this compound all_tailing_solution Solutions: 1. Check/replace tubing & fittings. 2. Reverse flush or replace column. 3. Passivate system. all_tailing_cause->all_tailing_solution end Peak Shape Improved all_tailing_solution->end ph_adjust Adjust Mobile Phase pH (Lower pH to < 3) some_tailing_cause->ph_adjust additives Use Mobile Phase Additives (e.g., TEA) some_tailing_cause->additives new_column Use End-Capped or Polar-Embedded Column some_tailing_cause->new_column reduce_load Reduce Sample Load (Dilute or inject less) some_tailing_cause->reduce_load passivate Passivate System (Flush with EDTA) some_tailing_cause->passivate ph_adjust->end additives->end new_column->end reduce_load->end passivate->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the front of the peak is less steep than the back, is typically caused by column overload or solvent incompatibility issues.[18][19][20]

Potential Causes & Solutions:

  • Mass Overload:

    • Cause: The concentration of this compound in the sample is too high for the column's capacity.[17][18]

    • Solution: Dilute the sample or reduce the injection volume.[16][18][20] This is often the most common cause of fronting.[19]

  • Sample Solvent Incompatibility:

    • Cause: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, leading to a distorted peak.[16][19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[16] If a different solvent must be used, ensure it is weaker than or of a similar strength to the mobile phase.

  • Column Degradation:

    • Cause: In reversed-phase chromatography, using highly aqueous mobile phases (e.g., >95% water) can cause "phase collapse," where the C18 chains fold in on themselves.[8][17] This leads to a loss of retention and can cause fronting.[17] A physical void or collapse of the column bed can also be a cause.[20]

    • Solution: Flush the column with 100% acetonitrile to re-equilibrate the stationary phase.[17] If phase collapse is a recurring issue, switch to a column designed for highly aqueous conditions, such as one with a polar-embedded or polar-endcapped phase.[8]

Q3: Could the deuterium label in this compound affect its peak shape or retention time?

Yes, the deuterium label can have a minor effect on chromatography. This is known as the deuterium isotope effect.

  • Retention Time Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[21][22] This is because the C-D bond is slightly less polarizable than the C-H bond, which can lead to weaker van der Waals interactions with the stationary phase.[23] While this typically results in a small retention time shift, it does not usually cause poor peak shape on its own.

  • Impact on Troubleshooting: If you are developing a method using a non-deuterated AZ7550 standard, be aware that this compound may have a slightly different retention time.[24] If this shift causes the this compound peak to co-elute with a matrix interference, it could lead to apparent peak shape issues or ion suppression in mass spectrometry.[24]

Q4: My this compound peak is broad. What should I check?

Peak broadening can be caused by several factors, many of which overlap with causes for tailing and fronting.

  • Incorrect Flow Rate: A flow rate that is too low can increase diffusion, leading to broader peaks.[25]

  • Extra-Column Volume: As mentioned for peak tailing, excessive tubing length or diameter can cause peaks to broaden.[6]

  • Column Contamination or Age: Over time, columns can become contaminated or the packing bed can degrade, leading to a loss of efficiency and broader peaks.[6] Flushing the column with a strong solvent or replacing it may be necessary.[8]

Troubleshooting Data Summary

The following table summarizes common issues and recommended actions.

Observed Problem Potential Cause Primary Recommended Action Secondary Actions
Peak Tailing Secondary silanol interactions with basic analyte.Lower mobile phase pH to < 3 or add a competing base (e.g., TEA).[1][9]Use a modern end-capped or polar-embedded column.[11]
Metal contamination from the HPLC system.Flush the system with a chelating agent like EDTA.[15]Add a low concentration of EDTA to the mobile phase.
Peak Fronting Mass or volume overload.Reduce sample concentration and/or injection volume.[16][17]Use a column with a higher loading capacity.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.[16][19]Reduce the percentage of organic solvent in the sample diluent.
Broad Peaks Extra-column dead volume.Use shorter, narrower-bore tubing and check fittings.[9][11]Optimize detector settings.
Column contamination or degradation.Flush the column with a strong solvent (e.g., isopropanol).Replace the column if performance does not improve.[16]

Key Experimental Protocols

Protocol 1: HPLC System Passivation with EDTA

This protocol is used to remove metal ion contamination from the HPLC system.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA)

  • HPLC-grade water and organic solvent (e.g., acetonitrile or methanol)

  • Mobile phase reservoirs

Procedure:

  • IMPORTANT: Remove the analytical column from the system and replace it with a union.[15]

  • Prepare a passivation solution of 100 µM EDTA in HPLC-grade water.

  • Flush all mobile phase lines with HPLC-grade water to remove any buffered mobile phases.

  • Purge the system (all pumps and lines) with the EDTA solution.

  • Systematically flush the system by running the EDTA solution through the injector and flow path to the detector for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • After passivation, flush the entire system thoroughly with fresh, metal-free mobile phase (without EDTA) to remove all traces of the chelating agent before reinstalling the column.

  • For ongoing prevention, consider adding a very low concentration (5-10 µM) of EDTA to your regular mobile phase, but ensure this is compatible with your detection method (especially for MS).[15]

Protocol 2: Mobile Phase pH Optimization for Basic Analytes

This protocol helps determine the optimal mobile phase pH to improve the peak shape of this compound.

Materials:

  • Mobile phase A: Water with buffer (e.g., 10 mM ammonium formate)

  • Mobile phase B: Acetonitrile or Methanol

  • Acids/Bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

  • Calibrated pH meter

Procedure:

  • Prepare three batches of aqueous mobile phase (Mobile Phase A).

  • Adjust the pH of the three batches to target values, for example: pH 2.5, pH 3.0, and pH 4.0, using formic acid.

  • Begin with the lowest pH mobile phase (pH 2.5). Equilibrate the column for at least 15-20 column volumes.

  • Inject a standard solution of this compound and record the chromatogram.

  • Calculate the tailing factor or asymmetry factor for the peak. An ideal peak has a factor of 1.0.

  • Repeat steps 3-5 for the other pH values (3.0 and 4.0).

  • Compare the peak shapes from the different pH conditions. The pH that provides the most symmetrical peak (tailing factor closest to 1.0) should be selected for the final method. For basic compounds like this compound, lower pH values typically yield better peak shapes.[1][11]

The diagram below illustrates the relationship between mobile phase pH and peak shape for basic analytes.

G cluster_0 Mobile Phase pH Effect on Basic Analyte Peak Shape cluster_1 Mechanism & Result High pH\n(e.g., pH > 4) High pH (e.g., pH > 4) Mid pH\n(e.g., pH 3-4) Mid pH (e.g., pH 3-4) High pH\n(e.g., pH > 4)->Mid pH\n(e.g., pH 3-4) Low pH\n(e.g., pH < 3) Low pH (e.g., pH < 3) Mid pH\n(e.g., pH 3-4)->Low pH\n(e.g., pH < 3) high_ph Ionized Silanols (-) Protonated Analyte (+) Strong secondary interaction = Severe Tailing mid_ph Partially Ionized Silanols Protonated Analyte Mixed-mode retention = Moderate Tailing low_ph Neutral Silanols (H) Protonated Analyte (+) Primarily hydrophobic retention = Symmetrical Peak

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Ensuring the Stability of AZ7550-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of AZ7550-d5 in various biological matrices. This compound, a deuterated active metabolite of Osimertinib, is crucial as an internal standard in bioanalytical assays. Ensuring its stability is paramount for accurate and reliable pharmacokinetic and metabolism studies.

Troubleshooting Guide

Instability of this compound during sample handling, processing, and storage can lead to inaccurate quantification. The following guide provides a systematic approach to identifying and resolving potential stability issues.

Issue Potential Cause Recommended Solution
Low analyte response or signal variability Degradation at room temperature: Studies have shown that Osimertinib and its metabolites have poor stability in plasma at ambient temperatures.[1][2][3]Minimize the time samples are kept at room temperature. Process samples on ice and transfer them to appropriate long-term storage conditions as quickly as possible. For sample collection, consider using dried blood spot (DBS) technology, as analytes have shown greater stability in DBS at room temperature for up to 10 days.[1][2][3]
Multiple freeze-thaw cycles: Repeated freezing and thawing can degrade the analyte.Aliquot samples into smaller, single-use volumes to avoid the need for repeated freeze-thaw cycles.
pH-dependent instability: The stability of the analyte may be sensitive to the pH of the biological matrix.Investigate the effect of pH on stability. Consider adjusting the pH of the sample immediately after collection by adding a suitable buffer.
Enzymatic degradation: Cytochrome P450 enzymes, particularly CYP3A4/5, are involved in the metabolism of the parent compound and could potentially degrade the metabolite.[4][5]Add enzyme inhibitors (e.g., a broad-spectrum cytochrome P450 inhibitor) to the collection tubes if enzymatic degradation in the matrix is suspected post-collection.
Inconsistent results between samples Matrix effect: Different biological samples can have varying compositions that may affect analyte stability and ionization efficiency during mass spectrometry analysis.Utilize a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[6] Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
Adsorption to container surfaces: The analyte may adsorb to the surface of collection tubes, pipette tips, or storage containers, leading to loss of material.Use low-protein-binding tubes and tips. Silanized glassware can also be considered to minimize adsorption.
Analyte degradation during sample processing Instability in extraction solvent: The choice of solvent for protein precipitation or extraction can impact analyte stability.Evaluate the stability of this compound in different organic solvents (e.g., acetonitrile, methanol) and select the one that provides the best recovery and stability. Ensure solvents are of high purity.
Light sensitivity: Although not explicitly documented for this compound, some compounds are sensitive to light.Protect samples from light by using amber-colored tubes and minimizing exposure to direct light during handling and processing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for plasma samples containing this compound?

A1: Based on the stability of the parent compound and its metabolites, long-term storage at -80°C is recommended to ensure the stability of this compound in plasma. For short-term storage (i.e., during sample processing), samples should be kept on ice or at 4°C. Avoid prolonged storage at room temperature, as this has been shown to lead to degradation.[1][2][3]

Q2: How many freeze-thaw cycles can samples containing this compound withstand?

A2: It is best practice to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use tubes after the first thaw to avoid repeated cycles. A formal freeze-thaw stability study should be conducted as part of the bioanalytical method validation to determine the maximum number of cycles your samples can endure without significant degradation of this compound.

Q3: Is this compound susceptible to enzymatic degradation in biological matrices?

A3: The parent drug, Osimertinib, is metabolized by CYP3A4/5 enzymes to form AZ7550.[4][5] While this compound is a metabolite, residual enzyme activity in collected biological samples could potentially lead to further metabolism or degradation. If enzymatic instability is suspected, especially in matrices with high metabolic activity like liver microsomes or tissue homogenates, the addition of appropriate enzyme inhibitors should be considered.

Q4: What is the recommended method for quantifying this compound in biological samples?

A4: The most common and reliable method for the quantification of this compound and related compounds in biological matrices is ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][6] This method offers high sensitivity and selectivity.

Q5: Are there any known issues with the stability of this compound in dried blood spots (DBS)?

A5: Studies on the non-deuterated form, AZ7550, have shown good stability in DBS for up to 10 days at room temperature.[1][2][3] This suggests that DBS could be a suitable alternative matrix for sample collection and storage, particularly to mitigate instability issues observed in plasma at ambient temperatures. However, a full validation of this compound stability in DBS is recommended.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

This protocol describes a series of experiments to evaluate the short-term (bench-top), long-term, and freeze-thaw stability of this compound in human plasma.

1. Materials and Reagents:

  • This compound certified reference standard

  • Blank human plasma (K2EDTA as anticoagulant is recommended)

  • UPLC-MS/MS system

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and tips

2. Preparation of Spiked Plasma Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Spike the blank human plasma with the this compound stock solution to achieve a known concentration (e.g., mid-range of the intended calibration curve).

  • Gently vortex the spiked plasma to ensure homogeneity.

3. Short-Term (Bench-Top) Stability Assessment:

  • Aliquot the spiked plasma into multiple tubes.

  • Leave the tubes on the bench at room temperature (approximately 25°C) for specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • At each time point, process the samples immediately by protein precipitation (add 3 volumes of cold solvent to 1 volume of plasma, vortex, and centrifuge).

  • Analyze the supernatant using a validated UPLC-MS/MS method.

  • Compare the mean concentration at each time point to the concentration at time 0.

4. Long-Term Stability Assessment:

  • Aliquot the spiked plasma into multiple tubes for each storage condition.

  • Store the tubes at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • At each time point, thaw the samples, process them via protein precipitation, and analyze.

  • Compare the mean concentration at each time point to the initial concentration.

5. Freeze-Thaw Stability Assessment:

  • Aliquot the spiked plasma into multiple tubes.

  • Store the tubes at -80°C for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat this process for a specified number of cycles (e.g., 3 and 5 cycles).

  • After the final cycle, process the samples and analyze them.

  • Compare the mean concentration after the freeze-thaw cycles to the concentration of a control sample that has not undergone any freeze-thaw cycles.

Visualizations

cluster_0 Metabolic Pathway Osimertinib Osimertinib AZ7550 AZ7550 Osimertinib->AZ7550 CYP3A4/5 (N-demethylation) AZ5104 AZ5104 Osimertinib->AZ5104 CYP3A4/5 (N-demethylation)

Caption: Metabolic conversion of Osimertinib to its active metabolites, AZ7550 and AZ5104.

Start Start: Spiked Biological Matrix Incubate Incubate under Test Conditions (e.g., Room Temp, -80°C, Freeze-Thaw) Start->Incubate Timepoints Collect Samples at Pre-defined Time Points Incubate->Timepoints Process Sample Processing (e.g., Protein Precipitation) Timepoints->Process Analyze UPLC-MS/MS Analysis Process->Analyze Compare Compare with Time 0 or Control Samples Analyze->Compare End End: Determine Stability Compare->End

Caption: Experimental workflow for assessing the stability of this compound in biological matrices.

Issue Inconsistent or Low This compound Concentration Handling Sample Handling & Collection Issue? Issue->Handling Check First Storage Storage Condition Issue? Issue->Storage Processing Sample Processing Issue? Issue->Processing Sol_Handling Minimize Room Temp Exposure Use DBS if possible Check for Adsorption Handling->Sol_Handling Yes Sol_Storage Store at -80°C Aliquot to Avoid Freeze-Thaw Verify Freezer Temperature Storage->Sol_Storage Yes Sol_Processing Optimize Extraction Solvent Protect from Light Add Enzyme Inhibitors if needed Processing->Sol_Processing Yes

Caption: Troubleshooting decision tree for this compound stability issues.

References

minimizing background noise in AZ7550-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the analysis of AZ7550-d5. This compound is the deuterium-labeled internal standard for AZ7550, an active metabolite of the drug Osimertinib. Accurate quantification of Osimertinib and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. High background noise can significantly impact the sensitivity and accuracy of these assays.

Troubleshooting Guide: Minimizing Background Noise

High background noise in your LC-MS/MS analysis of this compound can originate from various sources, including contaminated solvents, sample preparation procedures, the LC system, and the mass spectrometer itself. This guide provides a systematic approach to identifying and mitigating these issues.

Isolating the Source of Noise

A logical first step is to determine whether the background noise originates from the liquid chromatography (LC) system or the mass spectrometer (MS).

dot

Caption: Initial workflow to isolate the source of background noise.

Q1: My baseline is excessively high and noisy. How can I determine if the problem is with my LC system or my mass spectrometer?

A1: To distinguish between LC- and MS-derived noise, you can perform the following checks:

  • Divert LC Flow to Waste: If your system allows, divert the LC flow to waste before it enters the mass spectrometer. If the background noise in the MS decreases significantly, the source of the contamination is likely from your LC system (solvents, tubing, column, etc.).

  • Direct Infusion to MS: Prepare your mobile phase fresh and infuse it directly into the mass spectrometer using a syringe pump. If the background noise remains high, the contamination is likely within the MS itself (e.g., dirty ion source).

LC System Troubleshooting

If the noise is determined to be coming from the LC system, consider the following potential sources and solutions.

Potential IssueTroubleshooting StepsRecommended Action
Contaminated Solvents/Reagents 1. Prepare fresh mobile phase using LC-MS grade solvents and additives from a new, unopened bottle. 2. Sonicate the mobile phase to remove dissolved gases.Always use high-purity, LC-MS grade solvents and reagents.[1] Avoid using additives that are not MS-compatible.
Contaminated Vials/Plates 1. Use new, certified clean vials or plates. 2. Pre-rinse vials with a clean solvent before use.Ensure all sample and solvent containers are free from contaminants like plasticizers or detergents.
Column Contamination 1. Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). 2. If contamination persists, consider replacing the column.Regularly flush your column, especially after running complex biological samples.[2]
Leaking Fittings 1. Visually inspect all fittings for signs of leaks. 2. Use a leak detector to check for gas leaks in the carrier gas lines for AP-GC/MS.Ensure all fittings are properly tightened to prevent air from entering the system.
Microbial Growth 1. Discard any mobile phase that has been sitting for an extended period. 2. Flush the system with a solution containing a low percentage of organic solvent to inhibit growth.Prepare aqueous mobile phases fresh daily and do not let them sit for long periods.

MS System Troubleshooting

If the noise originates from the mass spectrometer, focus on the following areas.

Potential IssueTroubleshooting StepsRecommended Action
Dirty Ion Source 1. Visually inspect the ion source components (e.g., capillary, skimmer) for residue. 2. Follow the manufacturer's instructions for cleaning the ion source.Regular cleaning of the ion source is crucial, especially when analyzing biological samples.[3]
Improper Instrument Settings 1. Verify that the ion source temperature, gas flows, and voltages are appropriate for your analysis. 2. Optimize MS parameters such as collision energy and declustering potential.[4]Ensure instrument settings are optimized for the specific analytes and matrix.
Contaminated Transfer Line If accessible, clean the transfer line according to the manufacturer's protocol.Contaminants can accumulate in the transfer line over time.

Sample Preparation and Matrix Effects

The sample matrix, especially in bioanalysis of plasma or blood, can be a significant source of background noise and ion suppression.

Q2: I suspect matrix effects are contributing to my high background. What can I do?

A2: Matrix effects occur when components in the sample co-elute with your analyte and interfere with its ionization. Here’s how to address this:

  • Optimize Sample Preparation: Protein precipitation with acetonitrile is a common method for preparing plasma samples for Osimertinib analysis.[5][6] Ensure complete protein removal.

  • Improve Chromatographic Separation: Adjust your gradient to better separate Osimertinib and its metabolites from matrix components. Using a C18 column is standard for this analysis.[5][7][8][9]

  • Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard. Its chemical and physical properties are nearly identical to the analyte (AZ7550), meaning it will be similarly affected by matrix effects.[10][11][12] This allows for accurate correction of signal suppression or enhancement.

dot

Matrix_Effect_Mitigation High_Background High Background/Ion Suppression Sample_Prep Optimize Sample Preparation (e.g., Protein Precipitation) High_Background->Sample_Prep Chromatography Improve Chromatographic Separation (e.g., Adjust Gradient) High_Background->Chromatography Internal_Standard Use Stable Isotope-Labeled IS (this compound) High_Background->Internal_Standard Result Reduced Background & Accurate Quantification Sample_Prep->Result Chromatography->Result Internal_Standard->Result

Caption: Strategies to mitigate matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q3: What are the typical LC-MS/MS parameters for Osimertinib and its metabolites analysis?

A3: While specific parameters should be optimized for your instrument, here are some typical starting points based on published methods:[6][7][8][9]

ParameterTypical Setting
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Q4: How stable is this compound?

A4: Studies have shown that while Osimertinib and its metabolites can be unstable in plasma at room temperature, they are stable for extended periods when stored at -80°C.[7][13] It is recommended to keep stock solutions and samples frozen until analysis.

Q5: What are some common contaminants to look out for in my blank injections?

A5: Common background contaminants in LC-MS include plasticizers (e.g., phthalates from plasticware), slip agents (e.g., oleamide), and polymers (e.g., polyethylene glycol - PEG). Using high-purity solvents and glass or polypropylene containers can help minimize these.

Detailed Experimental Protocol: Troubleshooting High Background

This protocol outlines a systematic experiment to identify and eliminate sources of background noise in your this compound analysis.

1. System Preparation and Blank Analysis

  • Prepare Fresh Mobile Phase: Use new bottles of LC-MS grade water and acetonitrile with 0.1% formic acid.

  • System Flush: Flush the entire LC system with the fresh mobile phase for at least 30 minutes.

  • Blank Injection (No Column): Remove the column and connect the injector directly to the MS. Inject a blank (mobile phase). This will indicate the background level from the LC pumps, tubing, and MS.

  • Blank Injection (With Column): Re-install the column and inject another blank. An increase in background noise points to the column as a source of contamination.

2. Sample Preparation and Analysis

  • Prepare a "Clean" Sample: Spike a known concentration of this compound into clean mobile phase. This serves as a reference for optimal signal and minimal background.

  • Analyze a Blank Matrix Sample: Prepare a blank plasma sample using the same protein precipitation method as your study samples. This will reveal contributions from the biological matrix.

  • Analyze a Spiked Matrix Sample: Spike the blank plasma with this compound and analyze. Compare the signal-to-noise ratio with the "clean" sample to assess the degree of matrix suppression.

3. Data Interpretation and Action

  • High Background in No-Column Blank: The issue is likely with the LC system (solvents, tubing) or the MS. Clean the ion source and re-run.

  • High Background Only with Column: The column is contaminated. Perform a thorough column wash or replace it.

  • High Background in Blank Matrix: The noise is from the biological matrix. Optimize your sample cleanup procedure or chromatographic separation.

  • Low Signal in Spiked Matrix: This indicates ion suppression. The use of this compound as an internal standard should correct for this, but further optimization of chromatography can improve sensitivity.

By following this structured approach, you can systematically identify and eliminate sources of background noise, leading to more reliable and accurate results in your this compound analysis.

References

Technical Support Center: Method Optimization for High-Throughput AZ7550-d5 Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ7550-d5 in high-throughput screening (HTS) assays. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate the optimization of your screening methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the deuterium-labeled version of AZ7550, which is an active metabolite of the drug Osimertinib (AZD9291). Its primary target is the Insulin-like Growth Factor 1 Receptor (IGF1R), a receptor tyrosine kinase. AZ7550 has been shown to inhibit the activity of IGF1R with an IC50 of 1.6 μM.[1] The parent compound, Osimertinib, is a potent and selective inhibitor of both sensitizing and T790M resistance mutations of the Epidermal Growth Factor Receptor (EGFR).[2][3]

Q2: What are the common cell-based assays for screening this compound?

A2: Common cell-based assays for screening kinase inhibitors like this compound include:

  • Cell Viability/Proliferation Assays: These assays measure the metabolic activity of cells as an indicator of their viability. Commonly used methods include ATP-based luminescent assays (e.g., CellTiter-Glo®), and resazurin reduction assays.[4]

  • EGFR and IGF1R Phosphorylation Assays: In-cell Western assays or ELISA-based methods can be used to directly measure the phosphorylation status of EGFR, IGF1R, and their downstream targets (e.g., AKT, ERK) upon treatment with the inhibitor.[5]

  • Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest.[6]

Q3: What are the recommended cell lines for screening this compound?

A3: The choice of cell line is critical and should be guided by the specific research question. For investigating resistance mechanisms to EGFR inhibitors, non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations are highly relevant. For example, the PC9 cell line, which has an exon 19 deletion in the EGFR gene, and its derivatives with the T790M resistance mutation, are commonly used.[7][8] Given AZ7550's activity against IGF1R, cell lines with known IGF1R overexpression or activation would also be appropriate.

Q4: How should I prepare this compound for use in cell-based assays?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[9] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is low enough to not affect cell viability (typically ≤ 0.5%).

Q5: What are some key considerations for optimizing a high-throughput screen with this compound?

A5: Key optimization steps include:

  • Cell Seeding Density: Determine the optimal number of cells per well to ensure they are in the logarithmic growth phase during the assay and that the signal-to-noise ratio is maximized.

  • Incubation Time: The duration of compound exposure should be optimized to observe the desired biological effect.

  • Reagent Concentration: Titrate the concentrations of all assay reagents to ensure a robust and reproducible signal.

  • Controls: Include appropriate positive and negative controls on each plate to monitor assay performance.

Troubleshooting Guides

This section addresses common issues encountered during high-throughput screening of this compound.

Issue 1: High Variability Between Replicate Wells
  • Symptom: Large standard deviations between replicate wells for the same experimental condition.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Use calibrated multichannel pipettes and allow plates to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution.

    • Pipetting Errors: Regularly calibrate pipettes. Use appropriate pipette volumes and pre-wet tips.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

    • Compound Precipitation: Visually inspect plates for any signs of compound precipitation. If observed, you may need to adjust the compound concentration or the solvent used.

Issue 2: Low Signal-to-Noise Ratio
  • Symptom: The difference in signal between the positive and negative controls is small, making it difficult to identify true hits.

  • Possible Causes & Solutions:

    • Suboptimal Cell Number: Titrate the cell seeding density to find the optimal number that provides a robust signal.

    • Incorrect Reagent Concentration: Optimize the concentration of detection reagents to enhance the signal.

    • Inappropriate Incubation Time: The incubation time may be too short or too long. Perform a time-course experiment to determine the optimal duration.

    • Assay Choice: The chosen assay may not be sensitive enough for your cell model and target. Consider trying an alternative assay format.

Issue 3: Inconsistent Dose-Response Curves
  • Symptom: The dose-response curves are not sigmoidal or show high variability between experiments.

  • Possible Causes & Solutions:

    • Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.[10][11] Consider reducing the incubation time or assessing compound stability under your specific assay conditions.

    • Compound Solubility: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution and that the final concentration in the assay does not exceed its solubility limit in the culture medium.

    • Cell Health: Ensure cells are healthy and within a low passage number range, as cellular responses can change with prolonged culturing.

    • Data Analysis: Use appropriate non-linear regression models to fit the dose-response curves and calculate IC50 values.

Quantitative Data

The following tables summarize representative quantitative data for Osimertinib and its metabolites. Note that specific IC50 values can vary depending on the cell line, assay conditions, and experimental setup.

Table 1: In Vitro Potency of Osimertinib and its Metabolites

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
OsimertinibEGFR (L858R/T790M)Cell ViabilityH19759[12]
OsimertinibEGFR (exon 19 del)Cell ViabilityPC-97[12]
OsimertinibWild-Type EGFRCell ViabilityLoVo480[12]
AZ5104EGFR (L858R/T790M)Cell ViabilityH19756[12]
AZ7550IGF1RKinase Assay-1600[1]

Table 2: Representative Assay Parameters for HTS

ParameterRecommended RangeNotes
Plate Format96- or 384-wellDepends on throughput needs.
Cell Seeding Density3,000 - 10,000 cells/well (96-well)Optimize for each cell line.
Compound Concentration Range0.1 nM - 10 µMPerform a 10-point serial dilution.
Incubation Time48 - 72 hoursOptimize based on cell doubling time.
DMSO Concentration≤ 0.5%To avoid solvent toxicity.
Z'-factor> 0.5A measure of assay quality.

Experimental Protocols

Protocol 1: Cell Viability Assay using a Luminescent ATP-based Method

This protocol provides a general framework for a high-throughput cell viability screen.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and adjust the concentration to the optimized seeding density in pre-warmed complete growth medium.

    • Dispense the cell suspension into a 96- or 384-well clear-bottom white plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete growth medium from a DMSO stock solution.

    • Carefully remove the medium from the cell plate and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for the predetermined optimal time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plate and the luminescent ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[13]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the mechanism of action of this compound and its parent compound, Osimertinib.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R IRS1 IRS1 IGF1R->IRS1 Shc Shc IGF1R->Shc PI3K PI3K IRS1->PI3K RAS RAS Shc->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival This compound This compound This compound->IGF1R IGF1 IGF1 IGF1->IGF1R

Caption: Simplified IGF1R signaling pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Osimertinib Osimertinib Osimertinib->EGFR EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screen of this compound.

HTS_Workflow Start Start Cell_Culture Cell Culture (e.g., PC-9, H1975) Start->Cell_Culture Cell_Seeding Cell Seeding (96- or 384-well plates) Cell_Culture->Cell_Seeding Compound_Addition Compound Addition to Cells Cell_Seeding->Compound_Addition Compound_Preparation Compound Dilution (this compound) Compound_Preparation->Compound_Addition Incubation Incubation (e.g., 72 hours) Compound_Addition->Incubation Assay_Readout Assay Readout (e.g., CellTiter-Glo) Incubation->Assay_Readout Data_Acquisition Data Acquisition (Plate Reader) Assay_Readout->Data_Acquisition Data_Analysis Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: High-throughput screening workflow for this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common HTS issues.

Troubleshooting_Logic Start Start High_Variability High Variability? Start->High_Variability Check_Seeding Check Cell Seeding & Pipetting High_Variability->Check_Seeding Yes Low_Signal Low Signal-to-Noise? High_Variability->Low_Signal No Mitigate_Edge_Effect Mitigate Edge Effect Check_Seeding->Mitigate_Edge_Effect Mitigate_Edge_Effect->Low_Signal Optimize_Cell_Density Optimize Cell Density Low_Signal->Optimize_Cell_Density Yes Inconsistent_Curves Inconsistent Dose-Response? Low_Signal->Inconsistent_Curves No Optimize_Reagents Optimize Reagent Concentrations Optimize_Cell_Density->Optimize_Reagents Optimize_Reagents->Inconsistent_Curves Check_Compound_Stability Check Compound Stability & Solubility Inconsistent_Curves->Check_Compound_Stability Yes Proceed Proceed with Screen Inconsistent_Curves->Proceed No Verify_Cell_Health Verify Cell Health & Passage Number Check_Compound_Stability->Verify_Cell_Health Review_Analysis Review Data Analysis Method Verify_Cell_Health->Review_Analysis Review_Analysis->Proceed

Caption: Logical workflow for troubleshooting common HTS issues.

References

Validation & Comparative

Validation of an Analytical Method for AZ7550 Using a Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZ7550, a metabolite of the tyrosine kinase inhibitor osimertinib, in human plasma. The performance of the method, which utilizes a deuterated internal standard (IS), AZ7550-d5, is compared with a validated method for another tyrosine kinase inhibitor, erlotinib, which employs a similar stable isotope-labeled internal standard. This guide is intended to assist researchers in the development and validation of robust bioanalytical methods.

Performance Comparison of Analytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis using LC-MS/MS. This approach ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The following tables summarize the key validation parameters for the analytical method for AZ7550 and provide a comparison with a validated method for erlotinib.

Table 1: Method Validation Summary for AZ7550

Validation ParameterResultAcceptance Criteria
Linearity (ng/mL)2.5–125.0r² ≥ 0.99
Accuracy (% Nominal)93.3 to 111.185-115% (80-120% for LLOQ)
Precision (CV%)1.1 to 13.9≤15% (≤20% for LLOQ)
Recovery (%)> 94.7Consistent and reproducible
Matrix Effect (CV%)< 15≤15%

Table 2: Comparative Performance with a Validated Erlotinib Method

Validation ParameterAZ7550 Method (with this compound)Erlotinib Method (with Erlotinib-d6)[1]
Linearity (ng/mL)2.5–125.01.0–2502.02[1]
Accuracy (% Nominal)93.3 to 111.194.4 to 103.3%[1]
Precision (CV%)1.1 to 13.90.62 to 7.07%[1]
Recovery (%)> 94.7> 80%[1]
Lower Limit of Quantification (LLOQ)2.5 ng/mL1.0 ng/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the key experimental protocols for the validation of the AZ7550 analytical method.

Sample Preparation

A simple protein precipitation method is employed for the extraction of AZ7550 from human plasma.

  • To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution. The mass spectrometer is operated in the positive ionization mode using multiple reaction monitoring (MRM).

  • Chromatographic Column: XBridge C18 column

  • Mobile Phase: A linear gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Biological Context

Diagrams are essential for understanding complex processes. The following visualizations depict the experimental workflow for the bioanalytical method and the relevant biological signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Osimertinib Osimertinib (Inhibitor) Osimertinib->EGFR

References

A Head-to-Head Battle: AZ7550-d5 vs. ¹³C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[1][2] Among SILs, deuterium (²H or D) and carbon-13 (¹³C) labeled standards are the most common. This guide provides a comprehensive comparison of deuterium-labeled standards, such as AZ7550-d5, with their ¹³C-labeled counterparts.

AZ7550 is an active metabolite of the targeted cancer therapy, Osimertinib.[3][4] Its accurate quantification is crucial for understanding the overall pharmacology of the drug. This compound is a commercially available, deuterium-labeled internal standard for this purpose.[3][5][6] This guide will use this compound as a representative example to compare the performance characteristics against a hypothetical ¹³C-labeled AZ7550 internal standard, drawing upon established principles and experimental evidence from broader applications of these labeling strategies.

Key Performance Differences: A Tabular Summary

The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium and ¹³C-labeled internal standards.

FeatureDeuterium (D) Labeled Standards (e.g., this compound)¹³C Labeled StandardsRationale & Implications for AZ7550 Analysis
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte.[1][7]Co-elute perfectly with the unlabeled analyte.[1][8][9]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[10] For AZ7550 analysis in complex biological matrices like plasma, a ¹³C-labeled standard is more likely to experience the exact same matrix effects as the native analyte, leading to more accurate quantification.[1][8]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1][7]Highly stable and not prone to exchange under typical analytical conditions.[1][7]While the deuterium atoms in this compound are placed on a methyl group, which is generally stable, the potential for back-exchange, though low, exists. ¹³C labels are integrated into the carbon backbone of the molecule, making them exceptionally stable throughout the analytical process.
Matrix Effects Compensation Generally good, but can be compromised by chromatographic separation from the analyte.[10]Considered the "gold standard" for compensating for matrix effects due to identical chromatographic behavior and ionization efficiency.[11][12]Inconsistent matrix effects across a run can lead to increased variability in the analyte/internal standard response ratio when using a deuterated standard that separates chromatographically. A ¹³C-labeled standard will more reliably track and correct for these variations.
Cost and Availability Generally lower cost and more widely available.[1][13]Typically more expensive and less commonly available due to more complex synthesis.[13]The choice may be influenced by budgetary constraints. This compound is commercially available, whereas a custom synthesis would likely be required for a ¹³C-labeled version of AZ7550.
Isotopic Interference Minimal risk of interference from the natural abundance of isotopes in the analyte.A small potential for interference from the natural abundance of ¹³C in the unlabeled analyte, though typically negligible with sufficient mass difference.[14]For AZ7550, with a relatively high molecular weight, the natural isotopic distribution of the analyte is unlikely to cause significant interference with a ¹³C-labeled internal standard that has a mass shift of +3 or more.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a detailed methodology for the quantitative analysis of AZ7550 in human plasma using a stable isotope-labeled internal standard. This protocol is a composite of best practices and should be optimized for specific laboratory conditions.[15][16]

Sample Preparation: Protein Precipitation
  • Thawing and Aliquoting: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex to ensure homogeneity. Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of the internal standard working solution (either this compound or ¹³C-labeled AZ7550 in 50% acetonitrile) to each plasma sample, calibration standard, and QC.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: A C18 column, such as a BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.[17]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) transitions would need to be optimized for AZ7550, this compound, and the ¹³C-labeled analog. For example, a published method for Osimertinib and its metabolites used the transition m/z = 500.2→72.1 for the parent drug.[18] Similar optimization would be performed for AZ7550 and its labeled forms.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Spike with Internal Standard (this compound or ¹³C-AZ7550) Plasma Sample->Add IS Protein Precipitation Add Acetonitrile Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant UPLC Separation UPLC Separation Supernatant->UPLC Separation Mass Spectrometry Tandem MS Detection (MRM Mode) UPLC Separation->Mass Spectrometry Data Processing Data Processing Mass Spectrometry->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation

Figure 1. Experimental workflow for the quantification of AZ7550.

Figure 2. Comparison of analytical behavior.

Conclusion and Recommendation

The choice between a deuterium-labeled internal standard like this compound and a ¹³C-labeled analog depends on the specific requirements of the bioanalytical assay. For routine analyses where high throughput and cost-effectiveness are priorities, this compound is a suitable choice.

However, for regulated bioanalysis, pivotal pharmacokinetic studies, and when the highest level of accuracy and precision is required, a ¹³C-labeled internal standard is unequivocally the superior option.[2][9] Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[8][12] While the initial investment for a ¹³C-labeled standard may be higher, the improved data quality and method robustness can prevent costly delays and the need for repeat analyses in the long run.

References

Navigating the Analytical Maze: A Comparative Guide to AZ7550-d5 Bioanalytical Methods for Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and accuracy of analytical methods across different laboratories is paramount. This guide provides a comprehensive comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of AZ7550, the active metabolite of the targeted cancer therapy Osimertinib. While a direct inter-laboratory cross-validation study for AZ7550-d5 is not publicly available, this guide offers a foundational comparison of existing validated protocols, outlining key performance characteristics and detailed methodologies to facilitate such a crucial undertaking.

AZ7550 is an active metabolite of Osimertinib (AZD9291), a potent inhibitor of the epidermal growth factor receptor (EGFR), and it also demonstrates inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R). The deuterated internal standard, this compound, is critical for accurate quantification in complex biological matrices. The two methods presented here, Method A and Method B, both employ protein precipitation for sample preparation and utilize LC-MS/MS for detection, yet they differ in specific parameters that can influence performance.

Comparative Overview of Analytical Method Performance

The following tables summarize the key validation parameters for two distinct, published LC-MS/MS methods for the quantification of AZ7550 in human plasma. These tables provide a clear and structured comparison of the methods' accuracy, precision, linearity, and other critical performance metrics.

Table 1: Method A - Validation Performance Data

Validation ParameterLower Limit of Quantification (LLOQ)Low Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)
Nominal Conc. (ng/mL) 1.03.030250
Intra-run Accuracy (%) 96.7 - 99.693.2 - 99.393.2 - 99.393.2 - 99.3
Inter-run Accuracy (%) 96.7 - 99.693.2 - 99.393.2 - 99.393.2 - 99.3
Intra-run Precision (%RSD) 0.5 - 10.30.2 - 2.30.2 - 2.30.2 - 2.3
Inter-run Precision (%RSD) 0.5 - 10.30.2 - 2.30.2 - 2.30.2 - 2.3
Linearity (r²) >0.99 (Range: 1 - 729 ng/mL)

Data extracted from a study on the quantification of Osimertinib and its metabolites in microsampled dried blood spots and plasma.[1][2][3]

Table 2: Method B - Validation Performance Data

Validation ParameterLower Limit of Quantification (LLOQ)Low Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)
Nominal Conc. (ng/mL) 1.54.54590
Intra-run Accuracy (%) Within ±15%Within ±15%Within ±15%Within ±15%
Inter-run Accuracy (%) Within ±15%Within ±15%Within ±15%Within ±15%
Intra-run Precision (%CV) <15%<15%<15%<15%
Inter-run Precision (%CV) <15%<15%<15%<15%
Linearity (r²) >0.99 (Range: 1.5 - 120 ng/mL)

Data extracted from a study on the simultaneous determination of Osimertinib and its metabolites in human plasma.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for successful method transfer and cross-validation. The following sections provide a breakdown of the key steps for both analytical methods.

Method A: UHPLC-MS/MS for AZ7550 in Plasma and Dried Blood Spots[1][2][3]
  • Sample Preparation:

    • Protein precipitation is performed on plasma or dried blood spot samples.

    • An internal standard solution, including this compound, is added to the samples.

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).

    • Column: A suitable reversed-phase column is used for separation.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, typically containing a modifier like formic acid.

    • Flow Rate: Optimized for the UHPLC system and column dimensions.

    • Run Time: Approximately 6 minutes.

  • Mass Spectrometry:

    • System: Tandem mass spectrometer (MS/MS).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for AZ7550 and its deuterated internal standard, this compound.

Method B: HPLC-MS/MS for AZ7550 in Human Plasma[4]
  • Sample Preparation:

    • Protein precipitation is carried out using a zinc sulfate solution and acetonitrile.

    • Osimertinib-¹³C,d₃ is used as the internal standard.

    • Samples are vortexed and centrifuged.

    • The resulting supernatant is injected into the HPLC system.

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC).

    • Column: ThermoScientific Hypersil GOLD C18 (4.6 x 50 mm, 5 µm).[4]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.[4]

    • Column Temperature: 35°C.[4]

  • Mass Spectrometry:

    • System: Tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific ion transitions for AZ7550 and the internal standard.[4]

Visualizing the Workflow and Signaling Pathway

To further clarify the processes and biological context, the following diagrams illustrate a generalized experimental workflow for a cross-validation study and the relevant signaling pathways of EGFR and IGF-1R.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (Performed at Each Lab) cluster_post Post-Analytical Phase Protocol Standardized Protocol Definition Sample Sample Collection & Aliquoting Protocol->Sample Shipping Blinded Sample Shipping Sample->Shipping Receipt Sample Receipt & Storage Shipping->Receipt Prep Sample Preparation (Protein Precipitation) Receipt->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Quantification using this compound Analysis->Quant Unblinding Data Unblinding Quant->Unblinding Comparison Statistical Comparison of Results Unblinding->Comparison Report Cross-Validation Report Comparison->Report

Caption: A generalized workflow for a two-laboratory cross-validation study of an this compound analytical method.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Cytoplasm cluster_pi3k_akt Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K IGF1R IGF-1R IGF1R->RAS IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib (AZD9291) Osimertinib->EGFR inhibits AZ7550 AZ7550 (Metabolite) AZ7550->EGFR inhibits AZ7550->IGF1R inhibits

Caption: Simplified signaling pathways of EGFR and IGF-1R, highlighting the inhibitory action of Osimertinib and its metabolite AZ7550.

Conclusion

The successful cross-validation of bioanalytical methods is a critical step in drug development, ensuring data integrity and comparability across different research sites and clinical trials. While a dedicated inter-laboratory comparison for this compound methods is not yet published, the two validated LC-MS/MS methods presented in this guide offer robust and reliable approaches for its quantification. By providing detailed protocols and performance data, this guide serves as a valuable resource for laboratories aiming to establish and cross-validate their own methods for analyzing this important metabolite. The provided diagrams of the experimental workflow and signaling pathways further aid in the comprehensive understanding of the analytical process and its biological relevance. Future work should focus on a formal inter-laboratory study to establish a universally accepted and standardized method for this compound quantification.

References

Precision in Bioanalytical Methods: A Comparative Guide to AZD7550-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precision of bioanalytical methods is paramount for the reliable quantification of therapeutic compounds and their metabolites. This guide provides a comparative analysis of the inter-assay and intra-assay precision for AZD7550-d5, a metabolite of the tyrosine kinase inhibitor osimertinib, and its parent compound. The data presented is supported by detailed experimental protocols to ensure reproducibility and methodological transparency.

Quantitative Performance Data

The precision of an analytical method is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[1][2] It is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] Intra-assay precision (also known as repeatability) evaluates variability within the same analytical run, while inter-assay precision (intermediate precision) assesses variability between different runs.[3][4]

The following table summarizes the reported inter-assay and intra-assay precision for AZD7550 and its parent compound, osimertinib.

CompoundMatrixQuality Control (QC) LevelConcentration (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Citation
AZD7550 PlasmaLLOQ1<20%<20%[5]
LQC3<15%<15%[5]
MQC30<15%<15%[5]
HQC250<15%<15%[5]
Osimertinib PlasmaLLOQ19.76%9.46%[6]
LQC25.38%6.02%[6]
MQC206.93%7.21%[6]
HQC4005.91%6.85%[6]
Osimertinib Plasma & DBSLLOQ-HQC1 - 7290.2% - 2.3% (Plasma) 0.5% - 10.3% (DBS)Not Specified Separately[5]

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium-Quality Control; HQC: High-Quality Control; DBS: Dried Blood Spots.

Experimental Protocols

The data presented in this guide was obtained using validated bioanalytical methods, primarily ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS).[5][6] The fundamental principles of bioanalytical method validation are outlined in guidelines from regulatory bodies such as the FDA and EMA.[7][8][9]

Methodology for Quantification of Osimertinib and its Metabolite AZD7550

A validated UPLC-MS/MS method was employed for the simultaneous quantification of osimertinib and its metabolite, AZD7550, in plasma and dried blood spots.[5]

  • Sample Preparation :

    • Plasma : Quality control (QC) samples were prepared by spiking blank plasma with known concentrations of the analytes.[5]

    • Calibration Standards : A seven-point calibration curve was prepared by diluting working solutions with plasma to achieve final concentrations ranging from 1 to 729 ng/mL.[5]

    • QC Samples : Four levels of QC samples were prepared:

      • Lower Limit of Quantification (LLOQ): 1 ng/mL[5]

      • Low-Quality Control (LQC): 3 ng/mL[5]

      • Medium-Quality Control (MQC): 30 ng/mL[5]

      • High-Quality Control (HQC): 250 ng/mL[5]

  • Chromatographic and Mass Spectrometric Conditions :

    • Instrumentation : An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer was used.[5]

    • Separation : A C18 reversed-phase column was used for chromatographic separation with a gradient elution.[10] The mobile phase typically consists of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile).[10]

    • Detection : Detection was performed using a triple quadrupole tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[10]

  • Assay Validation :

    • Precision and Accuracy : To determine intra-assay (within-run) precision and accuracy, six replicate QC samples at each concentration level were analyzed in a single run.[5][6] For inter-assay (between-run) precision and accuracy, this process was repeated over multiple days.[6]

    • Acceptance Criteria : The acceptance criterion for precision is a relative standard deviation (RSD) not exceeding 15% for LQC, MQC, and HQC, and not exceeding 20% for the LLOQ.[5][6] The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ).[5][6]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation process described.

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_validation Method Validation Stock Stock Solutions (Analyte & IS) Spiking Spiking into Blank Matrix (Plasma, DBS) Stock->Spiking Cal_Stds Calibration Standards (LLOQ to ULOQ) Spiking->Cal_Stds QC_Samples QC Samples (LQC, MQC, HQC) Spiking->QC_Samples Sample_Proc Sample Processing (e.g., Protein Precipitation) Cal_Stds->Sample_Proc QC_Samples->Sample_Proc UPLC_MSMS UPLC-MS/MS Analysis Sample_Proc->UPLC_MSMS Data_Acq Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acq Intra_Assay Intra-Assay Precision (Single Run, n=6) Data_Acq->Intra_Assay Inter_Assay Inter-Assay Precision (Multiple Runs) Data_Acq->Inter_Assay Accuracy Accuracy Assessment Data_Acq->Accuracy Results Final Report Intra_Assay->Results Inter_Assay->Results Accuracy->Results

Caption: Workflow for bioanalytical method validation.

References

A Comparative Analysis of the Potency of AZ7550 and its Parent Drug, Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. AZ7550 is an active, N-demethylated metabolite of osimertinib.[1] Understanding the comparative potency of this major metabolite is crucial for a comprehensive assessment of osimertinib's overall pharmacological profile. This guide provides a detailed comparison of the in vitro potency of AZ7550 and osimertinib, supported by available experimental data.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Both osimertinib and its active metabolite AZ7550 exert their therapeutic effects by inhibiting the EGFR signaling pathway.[2][3] Osimertinib is designed to irreversibly bind to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby blocking the downstream signaling cascades that promote tumor cell proliferation and survival.[2][3] The primary targets include EGFR variants with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[4] By inhibiting EGFR phosphorylation, these compounds effectively shut down key downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds GRB2_SOS GRB2_SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Osimertinib_AZ7550 Osimertinib_AZ7550 Osimertinib_AZ7550->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

Comparative In Vitro Potency

Available preclinical data suggests that AZ7550 possesses a potency and selectivity profile that is broadly comparable to its parent drug, osimertinib.[1] The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for both compounds against various NSCLC cell lines.

Table 1: Comparative IC50 Values (nM) of AZ7550 and Osimertinib

Cell LineEGFR Mutation StatusAZ7550 (nM)Osimertinib (nM)
PC-9Activating Mutant (AM)26[1]13 - 23[6][7]
H1975Double Mutant (DM)45[1]5 - 11[6]
LoVoWild-Type (WT)786[1]~1000

Note: Data for AZ7550 and osimertinib are compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative GI50 Values (nM) of AZ7550 and Osimertinib

Cell LineEGFR Mutation StatusAZ7550 (nM)Osimertinib (nM)
PC-9Activating Mutant (AM)15[1]-
H1975Double Mutant (DM)19[1]-
Calu-3Wild-Type (WT)537[1]650[6]

Experimental Protocols

The following provides a generalized protocol for determining the IC50 values of EGFR inhibitors in NSCLC cell lines using a cell viability assay, such as the MTT or MTS assay.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Osimertinib and AZ7550

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture NSCLC cells to 70-80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (osimertinib or AZ7550) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

    • Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PC-9, H1975) Cell_Seeding 2. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Dilution 3. Prepare Serial Dilutions of Osimertinib/AZ7550 Cell_Seeding->Compound_Dilution Add_Compound 4. Add Compounds to Cells Compound_Dilution->Add_Compound Incubate 5. Incubate for 72 hours Add_Compound->Incubate Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT/MTS) Incubate->Viability_Assay Data_Analysis 7. Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Conclusion

The available data indicates that AZ7550, a primary active metabolite of osimertinib, exhibits a potent inhibitory effect on EGFR-mutated NSCLC cell lines, with a potency and selectivity profile that is broadly similar to that of osimertinib. This suggests that AZ7550 likely contributes significantly to the overall clinical efficacy of its parent drug. For a more definitive and direct comparison, further studies employing a side-by-side analysis of both compounds under identical experimental conditions would be beneficial. The provided experimental protocol offers a standardized framework for conducting such comparative potency assessments.

References

Evaluating the Kinetic Isotope Effect of AZ7550-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of AZ7550 and its deuterated analog, AZ7550-d5. The focus is on the kinetic isotope effect (KIE) and its potential impact on the pharmacokinetic profile of the molecule. While direct comparative experimental data for this compound is not publicly available, this document synthesizes information on the parent compound, its metabolic pathways, and analogous deuterated drugs to provide a comprehensive overview for research and drug development professionals.

Introduction to AZ7550 and the Rationale for Deuteration

AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Osimertinib undergoes metabolism primarily through oxidation and dealkylation, mediated by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5.[2][3] One of the key metabolic pathways is the N-demethylation of the N,N-dimethylaminoethyl side chain, which leads to the formation of AZ7550.

The substitution of hydrogen atoms with their heavier, stable isotope deuterium at specific metabolically active sites can alter the rate of drug metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate, potentially leading to a longer drug half-life, increased systemic exposure, and a more favorable pharmacokinetic profile.[2][4] this compound is a deuterated version of AZ7550, developed for research purposes to investigate these potential benefits.

Chemical Structures

While the exact location of the five deuterium atoms in this compound (CAS 2719690-99-8) is not publicly disclosed in the available literature, based on its metabolic origin from Osimertinib via N-dealkylation, it is hypothesized that the deuteration is on the N,N-dimethylaminoethyl side chain. The proposed structures are as follows:

Figure 1: Chemical Structure of AZ7550

AZ7550 AZ7550

Hypothesized chemical structure of AZ7550.

Figure 2: Hypothesized Chemical Structure of this compound

AZ7550_d5 AZ7550_d5

Hypothesized structure of this compound with deuterium on the N,N-dimethylaminoethyl group.

Metabolic Pathway of Osimertinib to AZ7550

The formation of AZ7550 from its parent compound, Osimertinib, is a critical step in its biotransformation. The following diagram illustrates this metabolic conversion, which is primarily catalyzed by CYP3A4/5 enzymes.

metabolic_pathway Osimertinib Osimertinib (AZD9291) AZ7550 AZ7550 Osimertinib->AZ7550 N-dealkylation Enzyme CYP3A4/5 Enzyme->Osimertinib

Metabolic conversion of Osimertinib to AZ7550.

Comparative Pharmacokinetic Data (Based on Analogous Deuterated Compounds)

As direct comparative pharmacokinetic data for AZ7550 and this compound are not available, the following table presents data from other deuterated drugs that undergo N-dealkylation, primarily by CYP3A4, to illustrate the potential impact of deuteration.

ParameterNon-Deuterated AnalogDeuterated AnalogFold ChangeReference
Enzalutamide d3-Enzalutamide [5]
In vitro CLint (human liver microsomes)Higher72.9% Lower~3.7x decrease[5]
In vivo Cmax (rats)Lower35% Higher1.35x increase[5]
In vivo AUC (rats)Lower102% Higher2.02x increase[5]
Methadone d9-Methadone
In vivo AUC (mice)Lower5.7-fold Higher5.7x increase
In vivo Cmax (mice)Lower4.4-fold Higher4.4x increase
In vivo Clearance (mice)4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~5.2x decrease

Disclaimer: The data presented in this table is for illustrative purposes only and is derived from studies on analogous compounds. It is intended to provide a general understanding of the potential kinetic isotope effect and should not be considered as representative of the actual pharmacokinetic profile of this compound.

Experimental Protocols for Evaluating the Kinetic Isotope Effect

To definitively determine the kinetic isotope effect of this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for these key experiments.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the rate of metabolism of AZ7550 and this compound in human liver microsomes.

Materials:

  • AZ7550 and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of AZ7550 and this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration typically 0.2-1.0 mg/mL) and the test compound (AZ7550 or this compound, typically at a concentration near the expected Km) in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (AZ7550 or this compound).

  • Calculate the rate of disappearance of each compound to determine the intrinsic clearance (CLint). The kinetic isotope effect is calculated as the ratio of CLint(AZ7550) / CLint(this compound).

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solutions (AZ7550 & this compound) Preincubation Pre-incubate HLM and Test Compound at 37°C Stock->Preincubation HLM Prepare HLM and NADPH regenerating system HLM->Preincubation Reaction Initiate Reaction with NADPH Preincubation->Reaction Timepoints Collect Samples at Various Time Points Reaction->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate CLint and KIE LCMS->Calculate

In vitro experimental workflow for KIE determination.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the pharmacokinetic profiles of AZ7550 and this compound in a relevant animal model (e.g., rats or mice).

Materials:

  • AZ7550 and this compound formulated for administration (e.g., oral gavage or intravenous injection)

  • Suitable animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate animals to the housing conditions.

  • Divide animals into two groups: one to receive AZ7550 and the other to receive this compound at the same dose.

  • Administer the compounds to the respective groups.

  • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the plasma samples by a validated LC-MS/MS method to determine the concentrations of AZ7550 or this compound.

  • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Compare the pharmacokinetic parameters between the two groups to evaluate the in vivo kinetic isotope effect.

Conclusion

References

The Analytical Edge: A Comparative Guide to AZ7550-d5 and Other Osimertinib Metabolite Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of osimertinib bioanalysis, the choice of appropriate reference standards is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of AZ7550-d5, a deuterated stable isotope-labeled (SIL) internal standard for the osimertinib metabolite AZ7550, with other analytical standards used in the quantification of osimertinib and its metabolites.

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes like CYP3A4, results in the formation of two major pharmacologically active metabolites: AZ5104 and AZ7550.[1][3][4][5][6][7] Accurate quantification of both the parent drug and these metabolites is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and understanding the overall disposition of the drug.[2][8]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for the quantification of osimertinib and its metabolites due to its high sensitivity and specificity.[2][9][10] Within this methodology, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and precise results.[2] this compound is the deuterated analog of the AZ7550 metabolite and serves as an ideal SIL-IS.[11]

The fundamental principle behind using a SIL-IS is that its physicochemical properties are nearly identical to the analyte of interest (the non-labeled metabolite). This ensures that the SIL-IS and the analyte behave similarly during the entire analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-ionization effectively corrects for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma.[2]

Comparative Analysis of Analytical Approaches

The selection of an appropriate internal standard is a critical decision in method development. The following table summarizes the key differences and performance aspects of using a SIL-IS like this compound compared to other common approaches.

FeatureStable Isotope-Labeled IS (e.g., this compound)Structural Analog ISNo Internal Standard (External Calibration)
Principle Co-elutes and co-ionizes with the analyte, providing the most accurate correction for matrix effects and procedural variability.[2]A different molecule with similar chemical properties to the analyte.Relies solely on the response of the analyte in the calibration standards.
Accuracy HighestModerate to HighLowest
Precision HighestModerate to HighLowest
Correction for Matrix Effects ExcellentPartialNone
Correction for Extraction Variability ExcellentGoodNone
Cost HighestModerateLowest
Availability Generally available from specialized chemical suppliers.May require custom synthesis if a suitable analog is not commercially available.Not applicable.

Experimental Data and Performance

Numerous validated bioanalytical methods have been published for the quantification of osimertinib and its metabolites, consistently demonstrating the superiority of the SIL-IS approach. For instance, a validated UPLC-MS/MS method for the simultaneous determination of osimertinib, AZ5104, and AZ7550 in human plasma utilized a deuterated internal standard, osimertinib-¹³C,d₃, to achieve high accuracy and precision.[12]

In a study developing and validating an assay for osimertinib and its metabolites in dried blood spots and plasma, the use of [¹³C²H₃]-AZ7550 as an internal standard resulted in accurate and precise quantification over a concentration range of 1–729 ng/mL.[9] The accuracy for AZ7550 was reported to be within 96.7%–99.6% with a precision of 0.5%–10.3% in dried blood spots.[9]

The following table presents a summary of quantitative performance data from a representative validated LC-MS/MS method utilizing a SIL-IS for the analysis of osimertinib and its metabolites in human plasma.

AnalyteCalibration Range (ng/mL)Accuracy (%)Precision (%CV)Reference
Osimertinib10 - 1000Within ±15%<15%[12]
AZ51041.5 - 120Within ±15%<15%[12]
AZ75501.5 - 120Within ±15%<15%[12]

Experimental Protocols

A generalized experimental workflow for the quantification of AZ7550 using this compound as an internal standard is outlined below. Specific parameters will vary depending on the instrumentation and the biological matrix being analyzed.

Sample Preparation (Protein Precipitation)
  • To a 50-100 µL aliquot of the biological sample (e.g., plasma), add the internal standard working solution containing this compound.

  • Add a protein precipitation agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.

  • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typical flow rates for UPLC systems are in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for AZ7550 and this compound are monitored.

The following diagram illustrates a typical bioanalytical workflow for the quantification of an osimertinib metabolite using a stable isotope-labeled internal standard.

G Bioanalytical Workflow for Osimertinib Metabolite Quantification cluster_0 Sample Preparation cluster_1 Analysis A Biological Sample (e.g., Plasma) B Add Internal Standard (this compound) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Bioanalytical workflow for osimertinib metabolite analysis.

Osimertinib Signaling Pathway

Osimertinib exerts its therapeutic effect by irreversibly inhibiting mutant EGFR, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[13] The two major pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[13] Understanding these pathways is crucial for researchers investigating the pharmacodynamics of osimertinib and its active metabolites.

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by osimertinib.

G Osimertinib Mechanism of Action on EGFR Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Simplified EGFR signaling pathway inhibited by osimertinib.

Conclusion

In the quantitative bioanalysis of osimertinib and its metabolites, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for ensuring the highest levels of accuracy and precision. While other methods may be less costly, they are more susceptible to analytical variability and matrix effects, which can compromise the integrity of the data. For researchers and drug developers seeking to generate reliable and defensible pharmacokinetic and pharmacodynamic data for osimertinib, the investment in high-quality, deuterated internal standards is a critical step in achieving robust and reproducible results.

References

Establishing the Lower Limit of Quantification for AZ7550 using AZ7550-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of AZ7550, an active metabolite of osimertinib, with a focus on establishing its lower limit of quantification (LLOQ) using the stable isotope-labeled internal standard (SIL-IS), AZ7550-d5. The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte throughout the analytical process, thus correcting for matrix effects and improving accuracy and precision.

Comparative Performance of Analytical Methods

The determination of AZ7550 in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various LC-MS/MS methods have been developed and validated for this purpose. The key performance characteristic of these methods is the LLOQ, which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

AnalyteMatrixMethodLLOQ (ng/mL)Linearity Range (ng/mL)Internal Standard
AZ7550Human PlasmaLC-MS/MS2.52.5–125.0Not specified
AZ7550Human PlasmaLC-MS/MS1.251.25–3000Not specified
AZ7550Human Plasma & DBSUHPLC-MS/MS11–729[¹³C²H₃]-AZ7550

As shown in the table, the use of a stable isotope-labeled internal standard, in this case, a carbon-13 and deuterium-labeled version of AZ7550, allowed for the achievement of a low LLOQ of 1 ng/mL in both human plasma and dried blood spots (DBS).[1] This highlights the advantage of using a SIL-IS like this compound for sensitive and robust quantification.

Experimental Protocols

A typical experimental protocol for the quantification of AZ7550 in a biological matrix using LC-MS/MS with this compound as an internal standard involves the following steps:

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (e.g., this compound in 50% acetonitrile).

  • Add a protein precipitating agent (e.g., 150 µL of acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a BEH C18 column (2.1 x 50 mm, 1.7 µm), is commonly used.

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B, ramping up to elute the analytes, and then re-equilibrating the column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for AZ7550 and this compound would be optimized for maximum sensitivity and specificity. For a related compound, [¹³C²H₃]-AZ7550, the transition m/z = 490.2→433.1 has been used.[1]

Determination of the Lower Limit of Quantification (LLOQ)

The LLOQ is established through a series of validation experiments as per regulatory guidelines (e.g., FDA). The determination involves analyzing a set of standards at decreasing concentrations. The LLOQ is the lowest concentration that meets the following criteria:

  • Precision: The coefficient of variation (CV) of replicate measurements should be ≤ 20%.

  • Accuracy: The mean concentration should be within ±20% of the nominal concentration.

  • Signal-to-Noise Ratio (S/N): The analyte peak should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5.

The following diagram illustrates the workflow for determining the LLOQ as part of a bioanalytical method validation.

LLOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result A Prepare Calibration Standards (including potential LLOQ levels) C Spike Blank Matrix with Standards and QC's A->C B Prepare Quality Control (QC) Samples (Low, Mid, High, and LLOQ) B->C D Add Internal Standard (this compound) C->D E Sample Extraction (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Assess Precision (%CV) and Accuracy (%RE) for multiple runs F->G H Evaluate Selectivity and Matrix Effects F->H I Determine Lowest Concentration Meeting Acceptance Criteria (Precision ≤ 20%, Accuracy ±20%) G->I H->I J Establish LLOQ for AZ7550 I->J

Workflow for LLOQ Determination

Conclusion

The use of this compound as a stable isotope-labeled internal standard is integral to developing a sensitive, accurate, and precise LC-MS/MS method for the quantification of AZ7550. This approach enables the establishment of a low LLOQ, which is essential for detailed pharmacokinetic assessments and effective therapeutic drug monitoring of osimertinib and its active metabolites. The methodologies and validation workflows described in this guide provide a robust framework for researchers and scientists working in drug development and analysis.

References

Performance Characteristics of Internal Standards for AZ7550 Quantification in Biological Matrices: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of stable isotope-labeled internal standards for the quantification of AZ7550, a key active metabolite of osimertinib, in various biological matrices. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic and metabolic studies. This document presents experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and discusses the relative merits of different isotopic labeling approaches.

Executive Summary

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis, as it offers the most effective means to compensate for variability during sample preparation and analysis. For the quantification of AZ7550, both deuterated (AZ7550-d5) and ¹³C-labeled ([¹³C²H₃]-AZ7550) internal standards are available. While direct comparative performance data in a single study is limited, this guide provides detailed performance characteristics of a validated LC-MS/MS assay using [¹³C²H₃]-AZ7550. Furthermore, a qualitative comparison between deuterated and ¹³C-labeled standards is presented to aid in the selection of the most appropriate internal standard for a given application.

Generally, ¹³C-labeled standards are considered superior due to their identical chromatographic behavior to the analyte and higher isotopic stability, which can lead to improved accuracy and precision.[1][2] Deuterated standards, while often more readily available and less expensive, can sometimes exhibit slight chromatographic shifts (isotope effect) and a potential for back-exchange of deuterium atoms.[1][2][3]

Performance Data of a Validated LC-MS/MS Method Using [¹³C²H₃]-AZ7550

A validated ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of osimertinib and its metabolites, including AZ7550, in human plasma and dried blood spots (DBS).[4] This method employed [¹³C²H₃]-AZ7550 as the internal standard for the quantification of AZ7550. The key performance characteristics of this method for AZ7550 are summarized below.

Table 1: Linearity of AZ7550 Quantification[4]
MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1 - 729>0.99
Dried Blood Spots (DBS)1 - 729>0.99
Table 2: Accuracy and Precision for AZ7550 Quantification[4]
MatrixQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Human Plasma LLOQ1<15%<15%
LQC3<15%<15%
MQC30<15%<15%
HQC250<15%<15%
Dried Blood Spots (DBS) LLOQ1<15%<15%
LQC3<15%<15%
MQC30<15%<15%
HQC250<15%<15%

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control, RSD: Relative Standard Deviation

Table 3: Recovery and Matrix Effect for AZ7550 Quantification[4]
MatrixParameterLQCMQCHQC
Human Plasma Mean Extraction Recovery (%)92.72 ± 6.698.5 ± 4.2101.8 ± 3.18
IS-Normalized Matrix Factor RSD (%)1.5 - 9.11.5 - 9.11.5 - 9.1
Dried Blood Spots (DBS) Mean Extraction Recovery (%)91.89 ± 4.1096.3 ± 5.8103.8 ± 6.66
IS-Normalized Matrix Factor RSD (%)1.7 - 9.21.7 - 9.21.7 - 9.2

IS: Internal Standard

Comparison of Deuterated (this compound) vs. ¹³C-Labeled ([¹³C²H₃]-AZ7550) Internal Standards

While the presented data demonstrates the excellent performance of a method using a ¹³C-labeled internal standard, the choice of isotopic label can have practical implications. The following table provides a qualitative comparison to guide the selection process.

Table 4: Qualitative Comparison of Internal Standard Types
FeatureDeuterated (e.g., this compound)¹³C-Labeled (e.g., [¹³C²H₃]-AZ7550)Rationale & Implications
Chromatographic Co-elution Potential for slight retention time shift.[1]Identical to the unlabeled analyte.[1][2]Perfect co-elution is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak.
Isotopic Stability Generally high, but a potential for back-exchange in certain conditions.[1]High; not susceptible to exchange.[1]Stable labeling ensures the integrity of the internal standard throughout the analytical process.
Matrix Effect Compensation Generally good, but can be variable if chromatographic separation occurs.[1]Excellent, due to identical physicochemical properties.[1]Ensures that the analyte and internal standard are equally affected by matrix components, leading to more accurate quantification.
Cost & Availability Generally less expensive and more widely available.[2][3]Typically more expensive and may have limited availability.[2]Budgetary and logistical considerations may influence the choice of internal standard.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the validated UHPLC-MS/MS method for AZ7550 quantification.[4]

Sample Preparation (Human Plasma)
  • To 20 µL of EDTA plasma, add 50 µL of the internal standard working solution ([¹³C²H₃]-AZ7550 in a suitable solvent).

  • Add 150 µL of water and 650 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Inject 1 µL of the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column for the separation of AZ7550 and its internal standard.

  • Mobile Phase: A gradient elution using appropriate aqueous and organic mobile phases (e.g., ammonium formate buffer and acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for AZ7550 and [¹³C²H₃]-AZ7550.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) add_is Add Internal Standard ([¹³C²H₃]-AZ7550) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex (5 min) ppt->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (1 µL) supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of AZ7550 calibration->quantification

Caption: Bioanalytical workflow for the quantification of AZ7550 in plasma.

Signaling Pathway Context

AZ7550 is an active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib and its active metabolites target mutated EGFR, thereby inhibiting downstream signaling pathways involved in cancer cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib / AZ7550 Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib/AZ7550.

References

Safety Operating Guide

Proper Disposal of AZ7550-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This document provides essential guidance on the proper disposal procedures for the research chemical AZ7550-d5. As a deuterium-labeled active metabolite of Osimertinib, this compound requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to these protocols is critical for minimizing risks associated with this potent compound.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure you are familiar with the following safety protocols. Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN166.

  • Hand Protection: Use protective gloves, such as nitrile rubber, and inspect them before use.

  • Body Protection: Wear a lab coat or other long-sleeved clothing.

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Wash hands thoroughly before breaks and after handling the compound.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste. Do not discharge into the environment or dispose of in standard laboratory trash or drains.

Step 1: Segregation of Waste

Proper segregation at the point of generation is crucial for safe and compliant disposal. Prepare separate, clearly labeled waste containers for each category of waste.

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and contaminated lab supplies (e.g., weighing papers, pipette tips, vials) into a dedicated, sealable hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound, including stock solutions, experimental media, and rinsing from contaminated glassware.

    • This waste stream should be placed in a sealed, leak-proof hazardous liquid waste container. If solvents were used, the waste should be segregated based on halogenated or non-halogenated solvents, as per your institution's guidelines.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazardous components (e.g., solvents used).

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials. Keep containers tightly closed when not in use.

Step 3: Decontamination of Work Surfaces and Equipment

  • Work Surfaces: Decontaminate all surfaces within the chemical fume hood that may have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety office.

  • Non-disposable Equipment: Reusable glassware and equipment should be thoroughly rinsed with a suitable solvent to remove all traces of the compound. The rinsate must be collected as hazardous liquid waste.

Step 4: Final Disposal

  • Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest or any other required documentation to the disposal personnel.

Summary of Key Information

ParameterInformation
Chemical NameThis compound
SynonymsDeuterium-labeled AZ7550
Intended UseFor research use only
Known HazardsAs a potent active metabolite, it should be handled with care.
Personal Protective GearSafety glasses, protective gloves, lab coat.
Storage ConditionsKeep containers tightly closed in a dry, cool, and well-ventilated place.
Incompatible MaterialsStrong oxidizing agents, strong bases.
Disposal MethodTreat as hazardous chemical waste. Do not release into the environment.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow using this compound and the corresponding decision-making process for proper waste disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation prep Weigh this compound Powder sol Prepare Stock Solution prep->sol solid_waste Solid Waste (Tips, Tubes) prep->solid_waste Contaminated Weigh Paper treat Treat Cell Cultures sol->treat incubate Incubate treat->incubate treat->solid_waste Contaminated Pipette Tips liquid_waste Liquid Waste (Media, Supernatant) treat->liquid_waste analyze Analyze Results incubate->analyze analyze->liquid_waste Unused Samples

Caption: A typical experimental workflow involving the preparation, use, and waste generation of this compound.

disposal_pathway cluster_waste_types cluster_containers start Waste Generated solid Solid Waste (Gloves, Vials, Tips) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles) start->sharps solid_container Hazardous Solid Waste solid->solid_container liquid_container Hazardous Liquid Waste liquid->liquid_container sharps_container Chemical Sharps Waste sharps->sharps_container ehs EHS / Licensed Contractor Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: Decision pathway for the segregation and disposal of different waste streams contaminated with this compound.

Essential Safety and Logistics for Handling AZ7550-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal procedures for AZ7550-d5.

Hazard Identification and Control

Given that AZ7550 is an active metabolite of an EGFR inhibitor, it should be handled as a potent compound with potential biological activity.[1][2] Deuterated compounds themselves are generally not radioactive and are considered stable isotopes.[3] However, the primary challenges in handling them are to maintain isotopic purity by preventing hydrogen-deuterium exchange and to manage potential hygroscopicity.[4]

Summary of Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • May cause eye, skin, and respiratory tract irritation.[5]

  • As a potent compound, it may have unknown long-term health effects.

  • Hygroscopic nature can lead to degradation and loss of isotopic purity.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure in a laboratory setting.[6] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] This should be supplemented with specific PPE based on the task.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses or goggles when there is a splash hazard.[7][8]Protects eyes from splashes, dust, and flying particles.[9]
Hand Protection Disposable nitrile gloves are the minimum requirement.[7][8] Consider double-gloving for added protection.[7] Glove material compatibility should be checked against the solvent being used.[10]Prevents skin contact and absorption of the compound.[6]
Body Protection A lab coat must be worn to protect clothing and skin from spills.[8][9]Shields against accidental contamination.
Respiratory Protection A respirator (e.g., N95) may be necessary when handling the powder outside of a certified chemical fume hood or glove box, especially if there is a risk of aerosolization.[8][9]Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Guidance

A structured operational plan ensures that this compound is handled safely and effectively, preserving its integrity from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store in a tightly sealed container, protected from light and moisture.[11][12] Recommended storage is often at -20°C or -80°C for long-term stability.[2]

  • Environment: Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption.[4]

Weighing and Preparation of Solutions
  • Controlled Environment: Whenever possible, handle the solid compound in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and prevent H-D exchange.[4] If a glove box is unavailable, use a certified chemical fume hood with good ventilation.

  • Weighing: Weigh the required amount of this compound directly into a pre-dried vial.

  • Solvent Addition: Use a dry syringe to add the appropriate aprotic deuterated solvent to the vial.[4]

  • Dissolving: Cap the vial and gently swirl to dissolve the compound.

Experimental Use
  • Transfers: When transferring solutions, use dry pipettes or syringes.

  • Minimize Exposure: Keep containers sealed when not in use to prevent solvent evaporation and exposure to the atmosphere.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Segregation: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and vials, should be collected in a designated, sealed waste container.

  • Waste Labeling: The waste container must be clearly labeled with the contents, including the name of the chemical and the associated hazards.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[5]

Quantitative Data

ParameterValueSource
IC50 (IGF1R) 1.6 µM[1][2]
Storage Temperature -20°C (1 month) or -80°C (6 months) for stock solutions[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

AZ7550_d5_Handling_Workflow cluster_prep Preparation and Handling cluster_disposal Disposal Receiving Receive and Inspect Compound Storage Store in Desiccator at Recommended Temperature Receiving->Storage Intact Container Weighing Weigh in Glove Box or Fume Hood Storage->Weighing Use Appropriate PPE Dissolving Dissolve in Aprotic Deuterated Solvent Weighing->Dissolving Inert Atmosphere Experiment Perform Experiment Dissolving->Experiment Maintain Dry Conditions Collect_Waste Collect Solid and Liquid Waste Experiment->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Hazardous Waste Program Label_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.